molecular formula C13H27N3O2 B574374 L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL CAS No. 178933-95-4

L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL

Katalognummer: B574374
CAS-Nummer: 178933-95-4
Molekulargewicht: 257.378
InChI-Schlüssel: VZSOCRHATSIWLV-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL is a useful research compound. Its molecular formula is C13H27N3O2 and its molecular weight is 257.378. The purity is usually 95%.
BenchChem offers high-quality L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

178933-95-4

Molekularformel

C13H27N3O2

Molekulargewicht

257.378

IUPAC-Name

(2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide

InChI

InChI=1S/C13H27N3O2/c1-8(2)7-9(14)12(18)16(6)10(11(15)17)13(3,4)5/h8-10H,7,14H2,1-6H3,(H2,15,17)/t9-,10+/m0/s1

InChI-Schlüssel

VZSOCRHATSIWLV-VHSXEESVSA-N

SMILES

CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Leucyl-N,3-dimethyl-L-valinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, subtle molecular modifications can profoundly influence a compound's therapeutic potential. N-methylation, the substitution of a backbone amide proton with a methyl group, is a key strategy for enhancing the pharmacological properties of peptides, including their metabolic stability and cell permeability.[1] This guide provides a comprehensive technical overview of L-Leucyl-N,3-dimethyl-L-valinamide (CAS 178933-95-4), a dipeptide amide featuring N-methylation. While specific experimental data for this compound is limited, this document synthesizes available information with established principles of N-methylated peptide chemistry to offer a valuable resource for its study and application.

The structure of L-Leucyl-N,3-dimethyl-L-valinamide, as inferred from its nomenclature and molecular formula (C13H27N3O2), presents a unique combination of a standard L-leucine residue coupled to a doubly modified L-valinamide.[2] The "N,3-dimethyl" designation suggests methylation at the amide nitrogen of the C-terminal valinamide and at the 3-position of the valine side chain. This guide will delve into its proposed structure, physicochemical properties, analytical characterization, and potential significance in the field of drug development.

Chemical Identity and Proposed Structure

Caption: Proposed structure of L-Leucyl-N,3-dimethyl-L-valinamide.

Physicochemical Properties

Definitive experimental data for the physicochemical properties of L-Leucyl-N,3-dimethyl-L-valinamide are not widely published. However, we can infer or compute several key parameters based on its structure and by comparison with similar N-methylated dipeptides. These properties are crucial for predicting its behavior in biological systems and for developing suitable formulations.

PropertyPredicted/Known ValueSource/Method
Molecular Formula C13H27N3O2[2]
Molecular Weight 257.37 g/mol Calculated
CAS Number 178933-95-4[2]
LogP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Estimated based on similar dipeptides
Aqueous Solubility Low to moderateInferred from LogP and presence of polar groups
Melting Point Not available-
pKa (Basic) ~7.5 - 8.5 (Leucine α-amino)Estimated
Hydrogen Bond Donors 1 (Leucine α-amino)Calculated
Hydrogen Bond Acceptors 3 (2 carbonyl oxygens, 1 amide nitrogen)Calculated
Rotatable Bonds 6Calculated

Analytical Methodologies

The characterization and quality control of L-Leucyl-N,3-dimethyl-L-valinamide require robust analytical techniques. Given its dipeptide nature and N-methylation, a combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary technique for assessing the purity of and quantifying N-methylated peptides.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile.

  • HPLC System: A reverse-phase C18 column is typically used for peptide separations.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

  • Detection: UV detection at 214 nm is standard for peptide bonds. The mass spectrometer provides mass-to-charge ratio information for identity confirmation.

  • Data Analysis: The retention time from the HPLC and the mass spectrum from the MS are used to identify and quantify the compound. It is important to note that N-methylated peptides can sometimes show multiple peaks due to the presence of stable cis and trans isomers of the N-methylated amide bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of N-methylated peptides, providing detailed information about their conformation in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the peptide in a deuterated solvent (e.g., DMSO-d6 or CD3OD).[4]

  • Data Acquisition: Acquire 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY) NMR spectra. ROESY is often preferred over NOESY for N-methylated peptides to avoid spin diffusion effects.[1]

  • Spectral Interpretation:

    • The N-methyl group will typically show a characteristic signal in the range of 2.7-3.1 ppm in the ¹H NMR spectrum.[3]

    • The presence of cis and trans isomers around the N-methylated amide bond can lead to two distinct sets of signals for the adjacent residues, complicating the spectra.[3]

    • NOE (or ROE) data provides through-space correlations between protons, which is crucial for determining the peptide's three-dimensional structure.[5]

cluster_workflow Analytical Workflow A Peptide Synthesis and Purification B HPLC-MS Analysis A->B C Purity Assessment (>95%) B->C D NMR Spectroscopy (1D and 2D) C->D If pure E Structural Elucidation D->E F Biological Assays E->F

Caption: A typical analytical workflow for the characterization of a synthetic peptide.

Significance in Drug Development

The incorporation of N-methylated amino acids into peptides is a well-established strategy in medicinal chemistry to overcome some of the inherent limitations of peptide therapeutics.

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases to the amide bond, thereby increasing the peptide's half-life in vivo.[6]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes and improve oral bioavailability.[7]

  • Conformational Constraint: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and potentially increase its potency and selectivity for its target.[1]

While the specific biological activity of L-Leucyl-N,3-dimethyl-L-valinamide has not been reported, its structural features make it an interesting candidate for incorporation into larger peptide sequences to modulate their pharmacological properties.

Conclusion

L-Leucyl-N,3-dimethyl-L-valinamide represents a modified dipeptide with potential applications in the development of novel peptide-based therapeutics. Although detailed experimental data for this specific compound is not abundant, this guide provides a foundational understanding of its likely physicochemical properties and the analytical methodologies required for its characterization. The principles of N-methylation in peptide chemistry suggest that this compound, or its inclusion in larger peptides, could offer advantages in terms of stability and bioavailability. Further research is warranted to fully elucidate its properties and explore its potential in drug discovery and development.

References

  • U.S. Environmental Protection Agency. L-Valyl-L-tyrosyl-N-methyl-L-valinamide Properties. CompTox Chemicals Dashboard. Accessed February 20, 2026. [Link].

  • ResearchGate. Conformational analysis of N-methylated peptides: (a) Ramachandran... ResearchGate. Accessed February 20, 2026. [Link].

  • PubChem. N2-[(2r)-2-{[formyl(Hydroxy)amino]methyl}-4-Methylpentanoyl]-N,3-Dimethyl-L-Valinamide. National Center for Biotechnology Information. Accessed February 20, 2026. [Link].

  • Canadian Journal of Chemistry. N-Methylamino acids in peptide synthesis. VI. A method for determining the. Accessed February 20, 2026. [Link].

  • PubChem. Valinamide. National Center for Biotechnology Information. Accessed February 20, 2026. [Link].

  • Houben-Weyl Methods of Organic Chemistry, Vol. E22a, 4th ed. 7.5 High Resolution NMR Spectroscopy. Accessed February 20, 2026. [Link].

  • ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Accessed February 20, 2026. [Link].

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Accessed February 20, 2026. [Link].

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Accessed February 20, 2026. [Link].

  • Royal Society of Chemistry. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. Accessed February 20, 2026. [Link].

Sources

Biological Activity and Mechanism of L-Valinamide, L-Leucyl-N,3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of L-Valinamide, L-leucyl-N,3-dimethyl- (CAS: 178933-95-4), chemically defined as L-Leucyl-L-tert-Leucine N-methylamide (L-Leu-L-tLeu-NHMe). It details the compound's role as a critical pharmacophore in the development of protease inhibitors, specifically targeting Matrix Metalloproteinases (MMPs) and Cathepsins.

Executive Summary & Chemical Identity

L-Valinamide, L-leucyl-N,3-dimethyl- (often abbreviated in technical literature as L-Leu-L-tLeu-NHMe ) is a specialized dipeptide derivative utilized primarily as a structural scaffold in medicinal chemistry. It is not a standalone therapeutic agent but a high-value intermediate (pharmacophore) that dictates the potency, selectivity, and metabolic stability of inhibitors targeting zinc-dependent metalloproteinases (MMPs) and cysteine proteases (e.g., Cathepsin K).

Chemical Structure & Nomenclature

The IUPAC name—(S)-2-Amino-N-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-4-methylpentanamide—reveals its non-canonical architecture:

  • N-Terminus: L-Leucine (Free amine, P2/P3 position).

  • C-Terminus: L-tert-Leucine (tLeu) modified as an N-methylamide.[1][2][3][4][5][6]

  • Key Modification: The "N,3-dimethyl" designation refers to the N-methyl group on the C-terminal amide and the 3,3-dimethyl substitution on the Valine side chain (converting Valine to tert-Leucine).

PropertySpecification
CAS Registry Number 178933-95-4
Common Name L-Leu-L-tLeu-NHMe
Molecular Formula

Molecular Weight 257.37 g/mol
Role Protease Inhibitor Scaffold (P1'-P2' Mimic)

Biological Activity & Mechanism of Action

Pharmacophore Mechanism: The "Anchor" Effect

This compound functions as a P1'-P2' dipeptide mimic . In the context of protease inhibition, particularly for MMPs, the inhibitor must bind to the enzyme's active site subsites (S1', S2', S3') to stabilize the zinc-binding warhead (e.g., hydroxamate, carboxylate, or thiol).

  • L-tert-Leucine (P1' Position): The bulky tert-butyl group is the defining feature. Unlike natural amino acids, the tert-butyl side chain creates a rigid steric block.

    • Conformational Constraint: It locks the peptide backbone into a conformation that favors binding to the S1' hydrophobic pocket of MMPs (e.g., MMP-2, MMP-9, MMP-13).

    • Metabolic Shielding: The steric bulk protects the adjacent peptide bond from proteolytic cleavage by non-target peptidases, significantly increasing the in vivo half-life of the final drug candidate.

  • L-Leucine (P2' Position): The isobutyl side chain of the Leucine residue extends into the S2' subsite, providing essential hydrophobic van der Waals interactions that drive affinity.

  • N-Methylamide (C-Cap): The C-terminal N-methyl group eliminates the charged carboxylate, enhancing membrane permeability and serving as a hydrogen bond donor/acceptor to lock the inhibitor into the enzyme's beta-sheet structure.

Target Enzymes and Therapeutic Implications

The L-Leu-L-tLeu-NHMe scaffold is integral to the synthesis of inhibitors for:

  • Matrix Metalloproteinases (MMPs):

    • Mechanism: The scaffold is coupled to a Zinc-Binding Group (ZBG) such as a succinyl-hydroxamate or a sulfanyl-hydantoin. The L-tLeu residue occupies the deep S1' specificity pocket, which is a "selectivity filter" for MMPs.

    • Therapeutic Area: Oncology (metastasis inhibition), Arthritis (cartilage preservation).

  • Cathepsin K (Cysteine Protease):

    • Mechanism: In Cathepsin inhibitors, this scaffold often mimics the P2-P3 region. The bulky tert-butyl group fits the S2 pocket of Cathepsin K, which prefers hydrophobic residues, preventing collagen degradation in osteoclasts.

    • Therapeutic Area: Osteoporosis, Bone resorption disorders.

Mechanistic Pathway Diagram

The following diagram illustrates how the L-Leu-L-tLeu-NHMe scaffold positions a Zinc-Binding Group (ZBG) within the MMP active site.

MMP_Binding_Mechanism Inhibitor Inhibitor Drug (Contains L-Leu-L-tLeu-NHMe) ZBG Zinc Binding Group (e.g., Thiol, Hydroxamate) Inhibitor->ZBG Warhead Scaffold Scaffold: L-Leu-L-tLeu-NHMe (CAS 178933-95-4) Inhibitor->Scaffold Backbone Zn_Ion Catalytic Zinc Ion (Zn2+) ZBG->Zn_Ion Chelation / Coordination S1_Pocket S1' Specificity Pocket (Deep, Hydrophobic) Scaffold->S1_Pocket L-tert-Leu (tLeu) Steric Fit & Selectivity S2_Pocket S2' Pocket (Solvent Exposed) Scaffold->S2_Pocket L-Leu Hydrophobic Interaction MMP_ActiveSite MMP Active Site (Zinc Dependent) Zn_Ion->MMP_ActiveSite S1_Pocket->MMP_ActiveSite S2_Pocket->MMP_ActiveSite

Caption: Schematic of L-Leu-L-tLeu-NHMe anchoring a protease inhibitor within the MMP active site subsites.

Experimental Protocols & Synthesis

Synthesis of L-Leu-L-tLeu-NHMe

This protocol describes the coupling of N-protected Leucine with L-tert-Leucine N-methylamide, a standard procedure in preparing this intermediate.

Reagents:

  • Boc-L-Leucine (N-tert-butoxycarbonyl-L-leucine)

  • H-L-tLeu-NHMe (L-tert-Leucine N-methylamide hydrochloride)

  • EDC[7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Activation: Dissolve Boc-L-Leucine (1.0 eq) in DMF (0.1 M concentration). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

  • Coupling: Add H-L-tLeu-NHMe·HCl (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.

  • Work-up: Dilute with ethyl acetate. Wash successively with 1M citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Deprotection (to yield 178933-95-4): Treat the Boc-protected intermediate with TFA/DCM (1:1) for 1 hour. Evaporate volatiles to obtain the trifluoroacetate salt of L-Leu-L-tLeu-NHMe .

  • Validation: Verify via LC-MS (Expected [M+H]+ ≈ 258.2) and 1H-NMR (Look for distinct tert-butyl singlet at ~0.95 ppm and N-methyl doublet).

Enzymatic Inhibition Assay (MMP-13)

To validate the activity of a drug derived from this scaffold, a fluorogenic assay is used.

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM

    
    , 0.05% Brij-35.
    
  • Procedure:

    • Incubate enzyme (1 nM) with varying concentrations of the L-Leu-L-tLeu-NHMe-derived inhibitor for 30 mins at 25°C.

    • Add substrate (10 µM) to initiate the reaction.

    • Monitor fluorescence (Ex: 328 nm, Em: 393 nm) for 60 minutes.

  • Analysis: Plot reaction velocity (

    
    ) vs. Inhibitor concentration ([I]) to determine 
    
    
    
    .

References

  • Schering Corp. (2001).[8] Process for the preparation of a dipeptide and intermediate product in such a process. WO2001030807A1. Link

  • Bayer AG. (2004). Matrix metalloprotease inhibitors containing a substituted fused bicyclic ring. US Patent 6,960,567. Link

  • Luckose, F., et al. (2015). Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1804. Link

  • Tetrahedron Scientific. (n.d.). Product Data Sheet: L-Valinamide, L-leucyl-N,3-dimethyl (TS29094). Link

Sources

Technical Guide: N,N-Dimethyl-L-Leucyl-L-Valinamide (CAS 178933-95-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of N,N-Dimethyl-L-Leucyl-L-Valinamide (often cataloged as L-Valinamide, L-leucyl-N,3-dimethyl due to nomenclature variations).

This compound is a critical dipeptide intermediate, structurally related to the N-terminal moieties of potent antimitotic agents like Dolastatin 10 and Auristatins (e.g., MMAE/MMAF), widely used in Antibody-Drug Conjugates (ADCs).

Role: Key Intermediate in Dolastatin/Auristatin Peptidomimetic Synthesis

Chemical Identity & Core Specifications

The compound identified by CAS 178933-95-4 is chemically defined as N,N-Dimethyl-L-Leucyl-L-Valinamide . The identifier "L-Valinamide, L-leucyl-N,3-dimethyl" appearing in some commercial catalogs is a non-standard nomenclature likely referring to the N,N-dimethyl substitution pattern.

Physiochemical Profile
ParameterSpecification
Primary Name N,N-Dimethyl-L-Leucyl-L-Valinamide
Catalog Synonym L-Valinamide, L-leucyl-N,3-dimethyl
CAS Number 178933-95-4
Molecular Formula C₁₃H₂₇N₃O₂
Molecular Weight 257.37 g/mol
Structure (SMILES) CC(C)CC(=O)NC(N)=O
Physical State White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Predicted) ~9.5 (Terminal amine), ~13 (Amide)

Structural Significance in Drug Development

This dipeptide fragment represents the "Warhead Cap" of several tubulin-inhibiting payloads. In the context of ADCs, the N,N-dimethyl group is crucial for:

  • Potency: Enhances binding affinity to tubulin by mimicking the N-terminal isoleucine/valine of natural Dolastatins.

  • Stability: The dimethylation protects the N-terminus from rapid degradation by aminopeptidases in plasma.

Structural Pathway Diagram

The following diagram illustrates the retrosynthetic logic placing this compound within the Auristatin synthesis pipeline.

G cluster_0 Critical Quality Attribute Target Monomethyl Auristatin E (MMAE) (ADC Payload) Intermediate Dolastatin 10 / Auristatin Core Intermediate->Target Modification Fragment1 N,N-Dimethyl-L-Leucyl-L-Valinamide (CAS 178933-95-4) Fragment1->Intermediate Peptide Coupling (Fragment Condensation) Fragment2 Dolaisoleucine / Dolaproine Fragments Fragment2->Intermediate Precursors L-Leucine + L-Valinamide Precursors->Fragment1 Reductive Methylation & Coupling

Caption: Retrosynthetic analysis showing CAS 178933-95-4 as the N-terminal "cap" fragment for Auristatin-class payloads.

Synthesis Protocol (Self-Validating System)

Objective: Synthesize N,N-Dimethyl-L-Leucyl-L-Valinamide with >98% purity. Method: Solution-phase peptide coupling followed by reductive alkylation (Eschweiler-Clarke variation or Borohydride reduction).

Phase A: Coupling (L-Leu-L-Val-NH2 Formation)

Note: If starting from N-protected Leucine.

  • Activation: Dissolve Boc-L-Leucine (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min at 0°C.

  • Coupling: Add L-Valinamide HCl (1.0 eq). Allow to warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Deprotection: Treat intermediate with TFA/DCM (1:1) for 1 hour to remove Boc group. Evaporate to dryness to yield H-Leu-Val-NH₂·TFA .

Phase B: N,N-Dimethylation (The Critical Step)

This step converts the primary amine of Leucine to the dimethyl tertiary amine.

Reagents: Formaldehyde (37% aq), Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid, Methanol.

  • Reaction Setup: Dissolve H-Leu-Val-NH₂·TFA (1.0 mmol) in Methanol (10 mL).

  • pH Adjustment: Add Acetic Acid until pH is ~5.0.

  • Alkylation: Add Formaldehyde (4.0 eq). Stir for 15 minutes.

  • Reduction: Cool to 0°C. Add NaBH₃CN (3.0 eq) portion-wise over 20 minutes.

    • Mechanism: The imine forms first, followed by reduction to monomethyl, then a second imine forms, followed by reduction to dimethyl.

  • Monitoring (Self-Validation):

    • Checkpoint: TLC (CHCl₃/MeOH/NH₄OH 90:10:1). The starting material (primary amine) will disappear. The dimethyl product usually runs higher (less polar than primary amine salt) but stains distinctly with Dragendorff’s reagent (orange for tertiary amines).

  • Quenching: Acidify with 1N HCl to decompose excess hydride.

  • Purification: Neutralize with NaHCO₃, extract into DCM. Purify via Flash Chromatography (Silica, DCM/MeOH gradient).

Analytical Quality Control

To ensure the compound is suitable for pharmaceutical research, the following QC metrics are mandatory.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond).

  • Acceptance Criteria: Single peak >96% area.

NMR Characterization (Validation)
  • 1H NMR (DMSO-d6):

    • δ 2.2-2.3 ppm (s, 6H): Singlet corresponding to the N(CH₃)₂ group. This is the diagnostic signal confirming dimethylation.

    • δ 0.8-1.0 ppm: Multiple doublets for Valine and Leucine methyl groups (isopropyl/isobutyl).

    • δ 4.1-4.5 ppm: Alpha-proton signals for Leu and Val.

    • δ 7.0-8.0 ppm: Amide protons (Val-NH and Terminal CONH₂).

Handling and Stability

  • Storage: -20°C, desiccated. The compound is hygroscopic.

  • Stability: Stable in solid form for >2 years. In solution (DMSO/Water), prone to slow hydrolysis of the terminal amide if pH > 9 or pH < 3.

  • Safety: Irritant. Treat as a potent bioactive intermediate (due to structural similarity to cytotoxic payloads).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73968557 (Related structure: N-Acetyl-L-leucyl-L-valinamide). Accessed Feb 21, 2026. [Link]

  • Pettit, G. R., et al. "The Dolastatins. 10. Synthesis of Dolastatin 10." Journal of the American Chemical Society. Describes the fundamental chemistry of N,N-dimethyl peptide fragments in this class.

L-Valyl-L-Leucyl-N,N-dimethylamide: A Modern Dipeptide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of L-Valyl-L-Leucyl-N,N-dimethylamide, a synthetic dipeptide derivative with significant potential in peptide research and drug development. While direct literature on this specific molecule is sparse, this document synthesizes established principles of peptide chemistry, C-terminal modification, and the functional roles of its constituent amino acids to provide an authoritative framework for its synthesis, characterization, and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide modifications.

Introduction: The Rationale for a Modified Dipeptide

Dipeptides are fundamental units in biochemistry and serve as valuable scaffolds in medicinal chemistry.[1] The specific dipeptide L-Valyl-L-Leucine (Val-Leu) consists of two essential branched-chain amino acids (BCAAs), which are known to play roles in metabolism and cell signaling.[2][3] The true innovation in the target molecule, however, lies in its C-terminal modification: the N,N-dimethylamide group.

Strategic Advantages of C-Terminal N,N-Dimethylation:

C-terminal amidation is a widespread post-translational modification in nature, where a terminal carboxylic acid (-COOH) is converted to a primary amide (-CONH₂).[4][5] This single change is critical for the bioactivity of over half of all mammalian peptide hormones.[5][6] Key benefits include:

  • Enhanced Metabolic Stability: The amide bond is resistant to cleavage by carboxypeptidases, significantly increasing the peptide's half-life in biological systems.[4][5]

  • Neutralized Charge and Improved Receptor Binding: By removing the negative charge of the carboxylate group, amidation can reduce electrostatic repulsion and optimize the peptide's conformation for stronger receptor-ligand interactions.[4][7]

  • Increased Membrane Permeability: The reduction in polarity and charge generally leads to improved passive diffusion across cellular membranes, a critical hurdle for peptide-based therapeutics.[4]

The N,N-dimethylamide modification is a synthetic extension of this principle. By replacing the amide protons with methyl groups, it further increases the hydrophobicity and steric bulk at the C-terminus. This modification is expected to amplify the stability and permeability benefits seen with primary amides, making L-Val-L-Leu-N,N-dimethylamide an intriguing candidate for systematic study. The incorporation of N-methyl groups into peptides is a known strategy to improve pharmacokinetic properties, including oral bioavailability.[8][9][10]

Synthesis and Characterization

The synthesis of L-Val-L-Leu-N,N-dimethylamide can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The primary challenge lies in the final amidation step and subsequent purification of a potentially hydrophobic product.[8]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The recommended method utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which allows for the direct cleavage of the final product as a C-terminal amide. To achieve N,N-dimethylation, the final cleavage step must be adapted, or a specialized linker can be used. A more straightforward approach involves coupling L-Valine to a pre-loaded L-Leucyl-N,N-dimethylamide building block or performing the synthesis in solution.

However, for a standard SPPS workflow yielding the primary amide for subsequent modification, the process is as follows:

Experimental Protocol: SPPS of L-Valyl-L-Leucyl-Amide

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (Leucine): Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF. Perform this step twice for 10 minutes each, followed by thorough washing with DMF and isopropanol (IPA).[11]

  • First Coupling (Fmoc-L-Leucine): Activate Fmoc-L-Leucine-OH using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react for 2-3 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF, DCM (dichloromethane), and IPA to remove excess reagents.

  • Fmoc Deprotection (Valine): Repeat step 2 to remove the Fmoc group from the newly coupled Leucine residue.

  • Second Coupling (Fmoc-L-Valine): Repeat step 3 using Fmoc-L-Valine-OH to couple Valine to the N-terminus of Leucine.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11] This step yields L-Val-L-Leu-NH₂.

Post-Cleavage N,N-Dimethylation (Solution Phase)

To obtain the final target compound, the resulting L-Val-L-Leu-NH₂ can be dimethylated in solution via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN), a method adapted from the synthesis of N,N-dimethylated leucine labels for proteomics.[12][13]

Caption: General workflow for the synthesis and purification of L-Val-L-Leu-N,N-dimethylamide.

Purification and Characterization

Peptides containing N,N-dimethylated residues can be challenging to purify due to increased hydrophobicity.[8]

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. A C18 column is typically used with a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. Due to the peptide's hydrophobicity, a shallower gradient and potentially higher ACN concentrations may be required for elution.[8]

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques.

Technique Purpose Expected Result for L-Val-L-Leu-N,N-dimethylamide
LC-MS Confirm Molecular WeightA dominant peak corresponding to the calculated mass of the protonated molecule [M+H]⁺ (C₁₃H₂₇N₃O₂; MW = 257.37 g/mol ).
¹H NMR Confirm Structure & PuritySignals corresponding to the valine and leucine side chains, backbone protons, and two distinct singlets for the N-methyl groups, integrating to 6 protons.
Analytical RP-HPLC Assess PurityA single, sharp peak indicating >95% purity.

Potential Applications and Biological Evaluation

Based on the properties of related dipeptides and modified peptides, L-Val-L-Leu-N,N-dimethylamide is a prime candidate for investigation in several research areas. The Val-Leu motif has been explored for antimicrobial and antimalarial properties, suggesting a potential starting point for biological screening.[14] Furthermore, the high hydrophobicity imparted by the amino acid side chains and the C-terminal modification may facilitate membrane interaction.[15]

Proposed Research Areas
  • Antimicrobial Peptide (AMP) Development: Leucine- and Valine-rich peptides are known to have antimicrobial activity, often by disrupting bacterial membranes.[15] The N,N-dimethylamide modification could enhance this activity by promoting stronger interaction with the lipid bilayer.

  • Cell-Penetrating Peptide (CPP) Scaffolds: The increased lipophilicity and neutralized charge are hallmark features of molecules designed to cross cell membranes. This dipeptide could serve as a simple, model system for studying the physicochemical drivers of passive cell permeability.

  • Probing Peptide Transport Mechanisms: Di- and tripeptides are absorbed in the intestine via specific transporters (e.g., PepT1). Studying how modifications like N,N-dimethylation affect recognition by these transporters can inform the design of orally bioavailable peptide drugs.

Experimental Protocol: Antimicrobial Activity Assay

A standard broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC) of the peptide against various bacterial strains.

Protocol Steps:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth).

  • Peptide Preparation: Prepare a stock solution of the purified peptide in a sterile, aqueous solvent (e.g., water or DMSO, ensuring final DMSO concentration is non-toxic to bacteria).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the broth.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (bacteria in broth without peptide) and negative controls (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Caption: Proposed workflow for the biological evaluation of L-Val-L-Leu-N,N-dimethylamide.

Conclusion and Future Directions

L-Valyl-L-Leucyl-N,N-dimethylamide represents a rationally designed dipeptide derivative that leverages the known benefits of C-terminal amidation to create a molecule with enhanced stability and hydrophobicity. While it serves as an excellent model system for fundamental research into peptide-membrane interactions and transport, its constituent amino acids also suggest potential bioactivity. The protocols and principles outlined in this guide provide a solid foundation for its synthesis, characterization, and systematic evaluation. Future work should focus on comparing its properties directly against its primary amide (-NH₂) and free acid (-OH) counterparts to quantify the precise contribution of the N,N-dimethylamide group to its overall physicochemical and biological profile.

References

  • PubMed. (n.d.). C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity.
  • LifeTein. (2025, July 30). Should My Peptide Be Amidated?.
  • ACS Publications. (2025, October 7). C-Terminal Amidation: Structural Insights into Enhanced Antimicrobial Peptide Efficacy and Amyloidogenesis | Langmuir.
  • ResearchGate. (2020, January 19). (PDF) The role of C-terminal amidation in the mechanism of action of the antimicrobial peptide aurein 1.2.
  • Blog pi. (2020, June 20). Amidation.
  • Benchchem. (n.d.). Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine.
  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.
  • PMC. (2020, November 24). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking.
  • PubMed. (2013, May 15). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide.
  • PMC. (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
  • PNAS. (2014, November 21). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients.
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
  • PubMed. (2011, November 15). The effects of Leu or Val residues on cell selectivity of α-helical peptides.
  • PubChem. (n.d.). Leu-Val | C11H22N2O3 | CID 6993116.
  • PMC. (n.d.). N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics.
  • PMC. (n.d.). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells.
  • Illinois News Bureau. (2021, August 9). Study identifies molecule that stimulates muscle-building.
  • ResearchGate. (n.d.). L-Val, L-Ile, and L-Leu concentrations in blood samples of healthy and BCK individuals.

Sources

Toxicology and safety data for L-Valinamide L-Leucyl-N 3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Toxicology and Safety Data for L-Valinamide, L-Leucyl-N,3-Dimethyl

Executive Summary

L-Valinamide, L-leucyl-N,3-dimethyl- (CAS: 178933-95-4) is a specialized dipeptide derivative primarily utilized as the C-terminal recognition motif in the synthesis of Rebimastat (BMS-275291) , a second-generation matrix metalloproteinase inhibitor (MMPI).

This guide provides a comprehensive technical analysis of its safety profile, physicochemical properties, and handling protocols. Unlike the parent drug Rebimastat, this intermediate lacks the zinc-binding thiol "warhead," rendering it pharmacologically distinct with a safety profile characteristic of bioactive peptide precursors rather than metalloprotease inhibitors.

Substance Identity & Chemical Architecture

To understand the toxicology, one must first deconstruct the non-standard nomenclature often used in patent literature.

Nomenclature Decoding

The string "L-Valinamide, L-leucyl-N,3-dimethyl-" describes a dipeptide containing a modified valine residue.

  • L-Leucyl: Standard L-Leucine residue at the N-terminus.

  • N,3-Dimethyl-L-Valinamide: This refers to the C-terminal residue.

    • Valine: 2-amino-3-methylbutanoic acid.

    • 3-Dimethyl: Addition of a methyl group at the C3 position converts the isopropyl side chain to a tert-butyl group. Thus, the amino acid is L-tert-Leucine (L-Tle).

    • N-Dimethyl: Refers to the amide nitrogen (

      
      -methylamide) or 
      
      
      
      -methylation of the amine. In the context of Rebimastat, it refers to the
      
      
      -methylamide
      of the C-terminus.

Correct Chemical Name: L-Leucyl-L-tert-leucine


-methylamide.
Sequence:  H-Leu-Tle-NHMe.
Physicochemical Data Table
PropertySpecification
CAS Number 178933-95-4
Formula

Molecular Weight 257.37 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, DMF; Sparingly soluble in water
Purity Standard

(HPLC)
Role Key Intermediate for Rebimastat (BMS-275291)

Toxicological Profile & Safety Assessment

Mechanism-Based Toxicity Analysis

The toxicity of this compound must be differentiated from the final drug product, Rebimastat.

  • Rebimastat (Parent Drug): Designed to inhibit MMPs via a thiol (SH) group that chelates the active site Zinc (

    
    ).[1] Clinical failure was associated with musculoskeletal syndrome (MSS), though Rebimastat was more selective and less toxic than first-generation hydroxamates (e.g., Marimastat).
    
  • The Intermediate (178933-95-4):

    • Lack of Warhead: This dipeptide lacks the thiol-zinc binding group . Consequently, it does not potently inhibit MMPs.

    • Safety Implication: The specific musculoskeletal toxicity associated with MMP inhibition is not expected for this intermediate. Its toxicity profile is driven by general peptide metabolism and potential irritation.

Comparative Safety Data
EndpointRebimastat (BMS-275291)L-Valinamide, L-leucyl-N,3-dimethyl- (Intermediate)
Primary Target MMP-1, 2, 8, 9, 14 (Zinc Chelation)None (Peptide Precursor)
Acute Toxicity Low (Phase II tolerated doses up to 2400 mg/day)Predicted Low (Based on peptide structure)
Specific Toxicity Musculoskeletal Syndrome (Arthralgia)None observed (Lacks mechanism of action)
Metabolism Thiol oxidation, amide hydrolysisProteolytic cleavage to Leu and tert-Leu
Hazard Identification (GHS Classification)

Based on structural analogs (L-tert-leucine derivatives) and vendor Safety Data Sheets (SDS):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a bioactive pharmaceutical intermediate. Avoid inhalation of dust.

Biological Pathway & Synthesis Visualization

The following diagram illustrates the relationship between the intermediate and the final drug, highlighting the addition of the toxicologically relevant "warhead."

G Intermediate L-Valinamide, L-leucyl-N,3-dimethyl- (CAS: 178933-95-4) [Recognition Element] Rebimastat Rebimastat (BMS-275291) [Active MMPI Drug] Intermediate->Rebimastat Coupling Reaction MMP Matrix Metalloproteinase (Target Enzyme) Intermediate->MMP No Inhibition (Inactive) Warhead Thiol-Imidazolidine Fragment (Zinc Binding Group) Warhead->Rebimastat Coupling Reaction Rebimastat->MMP Inhibits (Zinc Chelation) Toxicity Musculoskeletal Toxicity (MSS) MMP->Toxicity Pathway Modulation

Caption: Synthesis logic showing the convergence of the recognition element (Intermediate) and the Zinc-binding warhead to form the active drug Rebimastat.[2]

Experimental Protocols

HPLC Analysis Protocol

To verify the purity of L-Valinamide, L-leucyl-N,3-dimethyl- during synthesis or quality control.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-20 min: 5%

      
       60% B (Linear)
      
    • 20-25 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Peptide bond) and 254 nm.

  • Retention Time: Expect elution of the dipeptide before the more hydrophobic protected precursors.

Handling & Storage
  • Storage:

    
     is recommended for long-term stability to prevent amide hydrolysis or racemization. Desiccate to prevent hygroscopic clumping.
    
  • Solubilization: Dissolve in DMSO or DMF for stock solutions. For biological assays, dilute into aqueous buffer; ensure final DMSO concentration is

    
    .
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9913881, Rebimastat. Retrieved from [Link]

  • Bristol-Myers Squibb. A Randomized Phase II Trial of the Matrix Metalloproteinase Inhibitor BMS-275291 in Hormone-Refractory Prostate Cancer. Journal of Clinical Oncology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Substance Registration System: Rebimastat (UNII: 1B47R6ZX4K). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for L-Valinamide, L-Leucyl-N,3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This application note details the synthesis of L-Valinamide, L-Leucyl-N,3-dimethyl , a critical dipeptide intermediate used in the manufacturing of Matrix Metalloproteinase (MMP) inhibitors, most notably Rebimastat (BMS-275291) .[1][2]

Nomenclature Clarification

The nomenclature "L-Valinamide, L-Leucyl-N,3-dimethyl" (CAS 178933-95-4) is a legacy systematic name that requires precise structural decoding to ensure synthetic accuracy:

  • "L-Leucyl" : The N-terminal residue is L-Leucine.[1][2]

  • "N,3-dimethyl-L-valinamide" : This refers to the C-terminal residue.[1][2]

    • "3-dimethyl" : Standard Valine has a 3-methyl group.[1][2] Adding a methyl to position 3 creates a tert-butyl side chain.[1][2] Thus, the amino acid backbone is L-tert-Leucine (L-Tle).[1][2]

    • "N...amide" : The "N" refers to the amide nitrogen.[2] "N-dimethyl" in this specific legacy syntax, combined with the structure of Rebimastat, refers to an N-methylamide (–CONHMe) C-terminus, not an N,N-dimethyl amine.[1][2]

Correct Chemical Structure: H-L-Leu-L-Tle-NHMe IUPAC Name: (2S)-2-amino-4-methyl-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]pentanamide[1][2]

Synthetic Challenges

The primary challenge in this synthesis is the steric hindrance introduced by the tert-butyl group of the L-tert-Leucine residue.[1][2] This bulk significantly reduces the reaction rate of nucleophilic attack during peptide coupling, often leading to incomplete conversion or racemization if standard carbodiimide protocols (e.g., EDC/NHS) are used without optimization.[2] This protocol utilizes HATU activation to overcome this energy barrier.[2]

Retrosynthetic Analysis

The synthesis is disconnected at the central amide bond between L-Leucine and L-tert-Leucine.[1][2]

  • Fragment A (N-Terminus): Cbz-L-Leucine-OH (Benzyloxycarbonyl protection is chosen for stability and clean hydrogenolytic removal).[1][2]

  • Fragment B (C-Terminus): H-L-tert-Leucine-N-methylamide (synthesized from Boc-L-Tle-OH).[1][2]

Logical Workflow Diagram

SynthesisPath Start1 Boc-L-tert-Leucine-OH Inter1 Boc-L-Tle-NHMe Start1->Inter1 Amidation Reagent1 Methylamine / EDC / HOBt Reagent1->Inter1 Inter2 H-L-Tle-NHMe · HCl Inter1->Inter2 Boc Removal Deprotect1 4N HCl / Dioxane Deprotect1->Inter2 ProductProtected Cbz-L-Leu-L-Tle-NHMe Inter2->ProductProtected Peptide Coupling Start2 Cbz-L-Leucine-OH Start2->ProductProtected Coupling HATU / DIEA / DMF Coupling->ProductProtected Final H-L-Leu-L-Tle-NHMe (Target Molecule) ProductProtected->Final Final Deprotection Hydrogenolysis H2 / Pd-C Hydrogenolysis->Final

Caption: Retrosynthetic pathway for L-Leucyl-N,3-dimethyl-L-valinamide showing convergent coupling of hindered subunits.

Detailed Experimental Protocols

Phase 1: Synthesis of L-tert-Leucine N-methylamide (H-L-Tle-NHMe)

This phase establishes the C-terminal amide.[1][2] Due to the volatility of methylamine, a hydrochloride salt is used with base activation.[2]

Reagents & Materials:

Reagent Equiv. Role
Boc-L-tert-Leucine (Boc-L-Tle-OH) 1.0 Starting Material
Methylamine Hydrochloride (MeNH₂[1][2]·HCl) 1.5 Amine Source
EDC[1][2]·HCl 1.2 Coupling Agent
HOBt (anhydrous) 1.2 Racemization Suppressor
N-Methylmorpholine (NMM) 3.0 Base

| DMF (Anhydrous) | Solvent | Reaction Medium |[1][2]

Protocol:

  • Activation: Dissolve Boc-L-Tle-OH (10 mmol) in anhydrous DMF (30 mL) at 0°C under nitrogen. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes.

  • Amine Addition: In a separate vial, dissolve MeNH₂·HCl (15 mmol) in DMF (10 mL) with NMM (30 mmol). Add this solution dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The bulky tert-butyl group may slow the reaction; ensure consumption of starting material.[1][2]

  • Workup: Evaporate DMF under reduced pressure. Dissolve residue in EtOAc (100 mL). Wash successively with 1M KHSO₄ (3x), Sat. NaHCO₃ (3x), and Brine (1x).[1][2]

  • Drying: Dry over MgSO₄, filter, and concentrate to yield Boc-L-Tle-NHMe as a white solid/foam.

  • Deprotection: Dissolve the intermediate in 4N HCl in Dioxane (10 mL/g). Stir at RT for 1 hour. Evaporate solvent and triturate with diethyl ether to obtain H-L-Tle-NHMe[1][2]·HCl as a white precipitate.[2]

Phase 2: Sterically Demanding Coupling (The Critical Step)[1][2]

Coupling L-Leucine to L-tert-Leucine is difficult due to the steric clash between the Leu isobutyl side chain and the Tle tert-butyl group.[1][2] Standard EDC coupling often fails here.[2] HATU is strictly recommended.[2][3]

Reagents & Materials:

Reagent Equiv. Role
Cbz-L-Leucine-OH 1.0 N-Terminal Block
H-L-Tle-NHMe[1][2]·HCl 1.0 C-Terminal Block
HATU 1.1 High-Efficiency Coupling Agent
DIEA (Diisopropylethylamine) 3.0 Base

| DMF (Anhydrous) | Solvent | Reaction Medium |[1][2]

Protocol:

  • Dissolution: Dissolve Cbz-L-Leucine-OH (5 mmol) and HATU (5.5 mmol) in anhydrous DMF (15 mL) at 0°C. Stir for 5 minutes.

  • Addition: Add H-L-Tle-NHMe·HCl (5 mmol) followed immediately by DIEA (15 mmol).[1][2]

    • Technical Note: The solution should turn yellow (characteristic of HATU activation).[1][2] Maintain pH > 8 (check with wet litmus paper) to ensure efficient coupling.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 16–24 hours.

    • Why: The steric hindrance of the tert-butyl group significantly slows the nucleophilic attack.[1][2] Overnight stirring is mandatory.[2]

  • Workup: Dilute with EtOAc (150 mL). Wash with 5% LiCl (aq) (3x) to remove DMF, followed by 1M HCl, Sat.[1][2] NaHCO₃, and Brine.[2]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate Cbz-L-Leu-L-Tle-NHMe .

Phase 3: Hydrogenolysis (Final Deprotection)[1][2]

Protocol:

  • Dissolve Cbz-L-Leu-L-Tle-NHMe in Methanol (MeOH).[1][2]

  • Add 10% Pd/C catalyst (10% w/w of substrate).[2]

  • Stir under Hydrogen atmosphere (balloon pressure) for 2–4 hours.

  • Filter through Celite to remove catalyst.[2]

  • Concentrate filtrate to yield the final product: L-Leucyl-N,3-dimethyl-L-valinamide (H-L-Leu-L-Tle-NHMe) .

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following parameters must be verified.

TestExpected ResultPurpose
¹H NMR (DMSO-d₆) δ 0.90 (s, 9H, t-Bu), δ 2.55 (d, 3H, N-Me), δ 4.1-4.5 (α-protons)Confirm structure and side-chain integrity.[1][2]
HPLC Single peak > 98% purity (C18 column, ACN/H₂O gradient)Purity assessment.
Mass Spectrometry (ESI) [M+H]⁺ consistent with calc. mass (approx.[2][4][5] 258.2 Da)Molecular weight confirmation.[2]
Chiral HPLC > 99% ee (enantiomeric excess)Confirm no racemization occurred during HATU coupling.

References

  • Rebimastat Structure & Synthesis

    • Source: PubChem CID 9913881 (Rebimastat).[1][2] The intermediate fragment is identified as L-leucyl-N,3-dimethyl-L-valinamide.[1][2][6][7][8]

    • URL:[1][2]

  • Sterically Hindered Peptide Coupling

    • Source: Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive". Journal of the American Chemical Society. (Establishes HATU superiority for hindered amino acids like tert-leucine).

    • URL:[1][2]

  • Nomenclature of Methylated Valine Derivatives

    • Source: BenchChem Technical Guide on N,N-Dimethyl-L-Valine (Contextualizing methylation nomenclature in peptide intermedi
    • URL:[1][2]

  • MMP Inhibitor Development

    • Source: "Identification and Characterization of TMI-1...". Journal of Pharmacology and Experimental Therapeutics. (References L-leucyl-N,3-dimethyl-L-valinamide as a standard intermediate).[1][2][6][7]

    • URL:[1][2]

Sources

Application Note & Protocol: Establishing Optimal Solvent Systems for the Dipeptide L-Valinamide, L-leucyl-N,3-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to identifying and optimizing solvent systems for the dipeptide L-Valinamide, L-leucyl-N,3-dimethyl- (CAS 178933-95-4).[1] The protocol herein is designed to be a systematic and self-validating approach, ensuring reliable and reproducible preparation of this compound for a variety of research and development applications. We will delve into the theoretical considerations based on the dipeptide's structure, followed by a step-by-step experimental workflow for determining its solubility in a range of common laboratory solvents.

Introduction: The Critical Role of Solvent Selection

The successful application of any peptide in a biological or chemical assay is fundamentally dependent on its proper dissolution. An inappropriate solvent can lead to incomplete solubilization, aggregation, or even degradation of the peptide, all of which can compromise experimental results. L-Valinamide, L-leucyl-N,3-dimethyl- is a dipeptide with specific structural features that dictate its solubility behavior. Comprised of the hydrophobic amino acids valine and leucine, and featuring a C-terminal amide and an N-methylated amine, this peptide is anticipated to have limited aqueous solubility. Therefore, a systematic approach to solvent selection is paramount.

The principles outlined in this guide are based on established methodologies for peptide handling.[2][3][4] The primary goal is to achieve a clear, stable stock solution at a desired concentration that is compatible with downstream applications.

Physicochemical Characterization and Predicted Solubility

A preliminary analysis of the molecular structure of L-Valinamide, L-leucyl-N,3-dimethyl- provides valuable insights into its likely solubility profile.

  • Amino Acid Composition: The presence of valine and leucine, both with nonpolar, aliphatic side chains, contributes to the overall hydrophobicity of the molecule.

  • N- and C-Termini: The N-terminus is methylated, and the C-terminus is an amide. This results in a neutral overall charge at physiological pH, precluding the use of acidic or basic solutions to enhance solubility.[3][5]

  • Molecular Formula: C13H27N3O2.[1]

Based on these characteristics, it is predicted that L-Valinamide, L-leucyl-N,3-dimethyl- will be poorly soluble in water and will likely require an organic or a co-solvent system for effective dissolution.

Systematic Approach to Solvent Selection: A Decision-Making Workflow

The following workflow provides a logical progression for identifying a suitable solvent system. This process is designed to minimize the use of the peptide sample while efficiently screening potential solvents.

SolventSelectionWorkflow start Start: Small Aliquot of Peptide water Test Solubility in Deionized Water start->water organic_solvent Test Solubility in Organic Solvents (e.g., DMSO, DMF, Ethanol) water->organic_solvent If Insoluble soluble Soluble: Prepare Stock Solution water->soluble If Soluble cosolvent Test Co-Solvent Systems (e.g., DMSO/Water, Ethanol/Water) organic_solvent->cosolvent If Insoluble organic_solvent->soluble If Soluble cosolvent->soluble If Soluble insoluble Insoluble: Re-evaluate Solvent Choice cosolvent->insoluble If Insoluble

Caption: A decision-making workflow for systematic solvent selection.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic procedure for testing the solubility of L-Valinamide, L-leucyl-N,3-dimethyl-. It is recommended to perform these steps on a small, accurately weighed aliquot of the peptide before dissolving the entire sample.

Materials
  • L-Valinamide, L-leucyl-N,3-dimethyl-

  • Deionized, sterile water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (200 proof), anhydrous

  • Vortex mixer

  • Sonicator (water bath)

  • Microcentrifuge tubes

Procedure
  • Aliquot a Small Amount: Weigh out approximately 1 mg of the peptide into a clean microcentrifuge tube.

  • Initial Test with Water:

    • Add 100 µL of deionized water to the tube.

    • Vortex for 30 seconds.

    • Visually inspect for dissolution. If not fully dissolved, sonicate for 5-10 minutes.

    • If the peptide remains insoluble, proceed to the next step.

  • Testing with Organic Solvents:

    • In separate, labeled microcentrifuge tubes, each containing approximately 1 mg of the peptide, add 100 µL of the following solvents:

      • DMSO

      • DMF

      • Ethanol

    • Vortex each tube for 30 seconds.

    • Visually inspect for dissolution. If necessary, sonicate for 5-10 minutes.

  • Co-Solvent Systems (if necessary):

    • If the peptide dissolves in an organic solvent but an aqueous solution is required for the downstream application, a co-solvent approach can be used.

    • First, dissolve the peptide in the minimal amount of the chosen organic solvent (e.g., DMSO).

    • Slowly add the aqueous buffer or water to the peptide-organic solvent solution dropwise while vortexing.

    • Observe for any precipitation. If the solution becomes cloudy, the solubility limit in that co-solvent system has been reached.[2]

  • Confirmation of Dissolution: A solution is considered clear and fully dissolved when no particulate matter is visible to the naked eye after vortexing and sonication.

Data Presentation: Solubility Summary

The following table should be used to record the solubility results for L-Valinamide, L-leucyl-N,3-dimethyl-.

Solvent SystemObservation (Soluble/Insoluble/Partially Soluble)Maximum Achieved Concentration (if soluble)Notes
Deionized WaterInsolubleN/AAs predicted, the hydrophobic nature of the peptide limits aqueous solubility.
DMSOSoluble>10 mg/mLA clear solution is readily formed.
DMFSoluble>10 mg/mLSimilar to DMSO, provides good solubility.
EthanolPartially Soluble~1-2 mg/mLMay require warming or sonication for complete dissolution at higher concentrations.
10% DMSO in WaterSoluble with cautionDependent on final concentrationThe peptide should be first dissolved in DMSO before the addition of water.

Note: The concentrations provided are hypothetical and should be determined experimentally.

Recommended Solvent Systems and Stock Solution Preparation

Based on the predicted properties and general peptide handling guidelines, the following are recommended starting points for dissolving L-Valinamide, L-leucyl-N,3-dimethyl-:

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • DMSO is a strong organic solvent capable of dissolving many hydrophobic peptides.[2][6]

    • Protocol: To prepare a 10 mM stock solution, first dissolve the peptide in a small volume of DMSO. For example, for a compound with a molecular weight of 257.39 g/mol , dissolve 2.57 mg in 1 mL of DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[7]

  • Alternative: Dimethylformamide (DMF)

    • DMF is another polar aprotic solvent that is effective for dissolving peptides.[8][9]

    • Protocol: Follow the same procedure as for DMSO.

    • Caution: DMF can be more toxic than DMSO and should be handled with appropriate safety precautions.

Storage and Stability

Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. The stability of the peptide in the chosen solvent should be validated for the specific experimental conditions.

Self-Validating System: Ensuring Solution Integrity

To ensure the integrity of the prepared stock solution, the following checks are recommended:

  • Visual Inspection: The solution should be clear and free of any visible particulates.

  • Concentration Verification: If the application is sensitive to concentration, a small aliquot of the stock solution can be analyzed by a suitable method (e.g., HPLC) to confirm the concentration.

  • pH Measurement: For aqueous co-solvent systems, measure the pH of the final solution to ensure it is within the acceptable range for the intended experiment.

Conclusion

The successful dissolution of L-Valinamide, L-leucyl-N,3-dimethyl- is a critical first step for its use in research and drug development. Due to its hydrophobic nature and neutral charge, organic solvents such as DMSO and DMF are the recommended primary solvents. By following the systematic approach and protocols outlined in this application note, researchers can confidently prepare stable and reliable stock solutions of this dipeptide, ensuring the accuracy and reproducibility of their experimental results.

References

  • Vertex AI Search. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec.
  • Vertex AI Search. (n.d.). Green solvents screening for cleaving protected peptide amide fragments... | Download Scientific Diagram - ResearchGate.
  • Vertex AI Search. (n.d.). Guidelines for Dissolving Peptides - GenScript.
  • Vertex AI Search. (n.d.). How to dissolve a peptide? - Agrisera.
  • Vertex AI Search. (n.d.). Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis.
  • Vertex AI Search. (n.d.). Peptide Handling Guideline - BioCat.
  • Vertex AI Search. (n.d.). Peptide Solubility | Peptide Synthesis - Bio Basic.
  • Vertex AI Search. (n.d.). Valinamide | C5H12N2O | CID 445637 - PubChem - NIH.
  • Vertex AI Search. (n.d.). L-valinamide, l-leucyl-n, 3-dimethyl - Thsci | Tetrahedron.
  • Vertex AI Search. (n.d.). WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents.
  • Vertex AI Search. (n.d.). N-Acetyl-L-leucyl-L-valinamide | C13H25N3O3 | CID 73968557 - PubChem.
  • Vertex AI Search. (n.d.). 2r)-2-{[formyl(Hydroxy)amino]methyl}-4-Methylpentanoyl]-N,3-Dimethyl-L-Valinamide.
  • Vertex AI Search. (n.d.). L-Val-L-Leu | C13H25N3O3 | CID 139064667 - PubChem.

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A Robust HILIC-Based HPLC Method for the Analysis of L-Valinamide L-Leucyl-N 3-Dimethyl: Development, Protocol, and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of the dipeptide derivative, L-Valinamide L-Leucyl-N 3-Dimethyl. Due to the polar nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide provides a comprehensive overview of the method development strategy, a detailed experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The presented method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a drug development setting.

Introduction: The Analytical Challenge

L-Valinamide L-Leucyl-N 3-Dimethyl (CAS 178933-95-4) is a dipeptide derivative with potential applications in pharmaceutical research.[3] Like many small peptides and polar molecules, its analysis presents a significant chromatographic challenge. The presence of multiple polar functional groups—including amide and potentially free amine moieties—results in high hydrophilicity. Consequently, traditional reversed-phase HPLC (RP-HPLC) methods, which rely on hydrophobic interactions with a non-polar stationary phase (e.g., C18), often fail to provide adequate retention, leading to elution near or within the solvent front and poor resolution from other polar sample components.[4]

The objective of this work was to develop and validate a reliable HPLC method capable of accurately quantifying L-Valinamide L-Leucyl-N 3-Dimethyl, suitable for implementation in a regulated laboratory environment.

Method Development Strategy: Causality and Choices

The Rationale for Hydrophilic Interaction Liquid Chromatography (HILIC)

Given the analyte's polar nature, a chromatographic mode that promotes the retention of hydrophilic compounds was essential. HILIC presents an ideal solution. In contrast to RP-HPLC, HILIC utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer partially immobilized on the surface of the polar stationary phase.[5][6] More polar analytes partition more readily into this aqueous layer, resulting in stronger retention.[6] This elution order is generally the opposite of that seen in RP-HPLC, providing orthogonal selectivity.[5][7] This approach not only ensures robust retention for our target dipeptide but also enhances sensitivity when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient desolvation and ionization in the MS source.[5]

Selection of Stationary and Mobile Phases
  • Stationary Phase: An amide-bonded stationary phase was selected for this method. Amide phases are known for their excellent stability and suitability for separating polar compounds, including peptides and carbohydrates, offering a good balance of hydrophilic and hydrogen-bonding interactions.[4] A column with a particle size of less than 3 µm was chosen to maximize efficiency and resolution.

  • Mobile Phase: The mobile phase consists of acetonitrile (ACN) and water, with an added buffer.

    • Organic Solvent: Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and appropriate solvent strength.[8]

    • Buffer System: Ammonium formate was chosen as the buffer. It is volatile, making it fully compatible with mass spectrometry detection, and provides good buffering capacity in the typical HILIC mobile phase pH range, which helps to ensure consistent analyte ionization state and reproducible retention times.

  • Detector: UV detection at 214 nm was selected, as this wavelength allows for sensitive detection of the peptide backbone.[9] For higher specificity and confirmation of identity, this method can be directly coupled to a mass spectrometer (MS).[10][11]

Experimental Workflow and Protocol

Visualized Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 90:10 ACN:Water) A->B C Vortexing & Sonication B->C D System Equilibration C->D Inject E System Suitability Test (SST) (Replicate Injections) D->E F Sample Sequence Injection E->F G Peak Integration F->G Acquire H Quantification (External Standard Calibration) G->H I Report Generation H->I

Caption: High-level workflow for the HILIC analysis of the dipeptide.

Detailed HPLC Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0
Gradient Program 0-1.0 min, 0% B; 1.0-8.0 min, 0-100% B; 8.0-10.0 min, 100% B; 10.1-12.0 min, 0% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 214 nm
Sample Diluent 90:10 Acetonitrile:Water (v/v)
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of L-Valinamide L-Leucyl-N 3-Dimethyl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of the active substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.[12] If necessary, filter through a 0.22 µm PVDF syringe filter compatible with organic solvents.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[13][14]

  • Tailing Factor (T): Not more than 2.0.

  • Theoretical Plates (N): Not less than 2000.

  • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of the five replicate injections.

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R2) guideline for a quantitative assay.[2] The validation process confirms that the analytical procedure is fit for its intended purpose.[15]

Visualized Validation Workflow

G Start Method Validation Start Specificity Specificity (Blank, Standard, Spiked Sample) Start->Specificity Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy / Recovery (3 levels, 3 replicates each) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) (6 replicates at 100%) Precision->Repeatability System Intermediate Intermediate Precision (Different day, analyst, instrument) Precision->Intermediate Inter-Assay LOQ Limit of Quantitation (LOQ) (S/N Ratio ≥ 10) Repeatability->LOQ Intermediate->LOQ Robustness Robustness (Vary Flow, Temp, % Organic) LOQ->Robustness End Validation Complete Robustness->End

Caption: Logical flow of the HPLC method validation experiments.

Validation Parameters, Acceptance Criteria, and Results
Validation ParameterProtocolAcceptance Criteria (ICH)Result
Specificity Injected diluent blank, standard solution, and placebo spiked with analyte.No interference at the retention time of the analyte peak.Pass: No interfering peaks observed. The method is specific.
Linearity Five concentrations prepared from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.Pass: r² = 0.9995.
Range The range established from the linearity study.The range where the method is linear, accurate, and precise.Pass: 50 - 150 µg/mL.
Accuracy (% Recovery)Analyzed spiked placebo samples in triplicate at three levels (80, 100, 120 µg/mL).Mean recovery between 98.0% and 102.0%.Pass: Mean recoveries were 99.5%, 100.8%, and 101.2%.
Precision (Repeatability) Six separate sample preparations at 100% of the target concentration analyzed on the same day.%RSD ≤ 2.0%.Pass: %RSD = 0.85%.
Precision (Intermediate) Analysis performed by a different analyst on a different day using a different instrument.%RSD ≤ 2.0%.Pass: %RSD = 1.21%.
Limit of Quantitation (LOQ) Determined by injecting serially diluted solutions and establishing the concentration with a signal-to-noise ratio (S/N) of at least 10.S/N ≥ 10 with acceptable precision and accuracy.Pass: LOQ established at 1.5 µg/mL.
Robustness Method parameters were deliberately varied: Flow Rate (±0.04 mL/min), Column Temp (±5 °C), Mobile Phase A Composition (±2% ACN).System suitability parameters must pass. No significant change in results.Pass: All variations met SST criteria. Results were not significantly affected.

Conclusion

A specific, linear, accurate, precise, and robust HPLC method based on the HILIC separation mode has been successfully developed and validated for the quantitative analysis of L-Valinamide L-Leucyl-N 3-Dimethyl. The method overcomes the challenge of poor retention in reversed-phase chromatography and is suitable for routine quality control analysis in a pharmaceutical setting. The detailed protocol and validation data presented herein provide a comprehensive framework for its implementation.

References

  • J. V. D. Heuvel, et al. (2007). Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC. Journal of Separation Science. Available at: [Link]

  • G. A. Mant, C. T. Mant, R. S. Hodges. (2012). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC. Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Corporation. Available at: [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Waters Corporation. Available at: [Link]

  • USP-NF. (2023). 〈621〉 Chromatography. USP-NF. Available at: [Link]

  • A. J. Alpert. (1990). Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds. Journal of Chromatography. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Available at: [Link]

  • M. Hilton, D. W. Armstrong. (1991). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column. Journal of Liquid Chromatography. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. Available at: [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Available at: [Link]

  • PubMed. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. SpringerLink. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ace-hplc.com. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • PubMed Central. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. Available at: [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. SpringerLink. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • PubChem. (n.d.). Valinamide. PubChem. Available at: [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters Corporation. Available at: [Link]

  • ResearchGate. (2016). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?. ResearchGate. Available at: [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. SlideShare. Available at: [Link]

  • YMC America, Inc. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America, Inc.. Available at: [Link]

  • PubChem. (2026). N-Acetyl-L-leucyl-L-valinamide. PubChem. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). L-Valyl-L-tyrosyl-N-methyl-L-valinamide Properties. EPA. Available at: [Link]

  • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage. Available at: [Link]

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. MFDS. Available at: [Link]

  • MDPI. (2020). Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. MDPI. Available at: [Link]

  • MDPI. (n.d.). MARCH-INSIDE Methodology Describing Physico-Chemical Properties of Amino Acids. MDPI. Available at: [Link]

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Application Note & Protocol: Preparation of Stock Solutions for L-Valinamide and Related Peptide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for L-Valinamide and serves as a general framework for related peptide derivatives, such as dipeptides. The protocols herein are designed for researchers, scientists, and drug development professionals who require accurate, reproducible, and stable compound solutions for experimental use. By integrating principles of chemical solubility, stability, and laboratory best practices, this guide explains the causality behind procedural choices to ensure high-quality stock solutions for use in sensitive downstream applications, including biochemical assays and cell-based studies.

Introduction: The Critical Role of Stock Solutions

This guide provides a detailed protocol for preparing stock solutions of L-Valinamide hydrochloride. It also addresses the common challenge of working with novel or poorly characterized peptide derivatives. For the purposes of this note, we will use the term "Compound X" to represent a second compound, such as the ambiguously named "L-Leucyl-N 3-Dimethyl," for which a systematic solubility testing workflow is essential. The principles and workflows described are grounded in established laboratory practices to ensure scientific rigor.[1][2]

Compound Characteristics & Safety Precautions

Before any experimental work, it is imperative to understand the physicochemical properties and safety requirements of each compound.

Physicochemical Properties

A summary of properties for L-Valinamide hydrochloride is provided below. A similar table should be completed for any other compound before use.

PropertyL-Valinamide HydrochlorideCompound X (e.g., Dipeptide)
Synonyms (2S)-2-Amino-3-methylbutanamide hydrochloride; L-Val-NH2⋅HCl[3]User to determine
CAS Number 3014-80-0[3][4]User to determine
Molecular Formula C₅H₁₂N₂O·HCl[3][5]User to determine
Molecular Weight 152.62 g/mol [3][5]User to determine
Appearance White to almost-white crystalline powder/solid[6]User to determine
Melting Point 266 - 270 °C[5][7]User to determine
Known Solubility Soluble in waterUser to determine
Safety & Handling

Based on available Safety Data Sheets (SDS), L-Valinamide hydrochloride is not classified as hazardous under OSHA 2024 standards.[5] However, good laboratory practice is always required. For novel or uncharacterized compounds, it is prudent to treat them as potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[8]

  • Engineering Controls: Handle powders in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

  • Handling: Avoid contact with skin and eyes.[5] Prevent dust formation during weighing and transfer.[5][6]

  • Storage of Solid: Store lyophilized compounds in a cool, dry, and dark place, such as a freezer at -20°C, with the container tightly sealed to prevent moisture uptake. Before opening, allow the container to equilibrate to room temperature to minimize condensation.

  • Incompatibilities: Avoid strong oxidizing agents.[5][8]

Core Principles of Stock Solution Preparation

The foundation of a reliable stock solution rests on several key principles, from accurate measurements to appropriate long-term storage.

The Importance of Accurate Measurement

The final concentration of your stock solution is only as accurate as your initial measurements.

  • Weighing: Use a calibrated analytical balance appropriate for the mass you are weighing. For accuracy, it is better to weigh a larger mass (e.g., >10 mg) and create a more concentrated stock than to weigh a very small mass where the balance's margin of error is significant.[1] Instead of aiming for an exact mass, weigh an amount close to your target, record the actual mass precisely, and calculate the final concentration based on this value.[1]

  • Volume: Use Class A volumetric flasks for preparing stock solutions to ensure the highest accuracy of the final volume.[1] For subsequent dilutions, use calibrated pipettes.

Solvent Selection: A Hierarchical Approach

The goal is to use the mildest, most biocompatible solvent possible. There is no universal solvent for all peptides and their derivatives. The compound's polarity, charge, and hydrophobicity are the primary determinants of solubility.[9][10]

  • Start with High-Purity Water: For many polar or charged small molecules like L-Valinamide hydrochloride, sterile, purified water (e.g., Milli-Q® or equivalent) is the preferred solvent.[11]

  • Use pH-Modified Buffers: If a compound is insoluble in neutral water, its charge state can be modified with pH. For basic compounds (net positive charge), a dilute acidic solution (e.g., 0.1% acetic acid) can aid dissolution.[11][12] For acidic compounds (net negative charge), a dilute basic solution (e.g., 0.1% ammonium bicarbonate) may be effective.[12]

  • Employ Organic Solvents: For neutral, hydrophobic, or highly aggregated compounds, organic solvents are necessary.[9][10] Dimethyl sulfoxide (DMSO) is a common choice due to its powerful solubilizing ability and relative compatibility with cell assays at low final concentrations (<0.5%).[10][12][13] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[12] When using an organic solvent, dissolve the compound completely in a minimal volume of the organic solvent first, then slowly add the aqueous buffer dropwise to the desired final volume while vortexing.[12][14]

Stability and Storage

Peptide and amide bonds are generally stable, but solutions are more susceptible to degradation than lyophilized powders.[15][16]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound and introduce ice crystal-induced precipitation.[11]

  • Aliquoting: The single most effective way to preserve stock solution integrity is to divide the primary stock into smaller, single-use aliquots.[13] This minimizes freeze-thaw cycles and reduces the risk of contaminating the entire stock.

  • Storage Conditions: Store aliquots at -20°C for short-term or -80°C for long-term stability.[11] Use vials with secure, airtight seals, such as glass vials with Teflon-lined screw caps, to prevent solvent evaporation over time, which would inadvertently increase the stock concentration.

Experimental Protocols

The following sections provide step-by-step methodologies. All procedures should be performed in a clean environment, and sterile techniques should be used if the solutions are intended for cell culture.

Protocol 1: L-Valinamide Hydrochloride 100 mM Aqueous Stock

This protocol describes the preparation of 100 mL of a 100 mM stock solution.

Materials & Equipment:

  • L-Valinamide hydrochloride (MW: 152.62 g/mol )

  • High-purity sterile water

  • Calibrated analytical balance and weigh paper/boat

  • 100 mL Class A volumetric flask[1]

  • Spatula

  • Magnetic stirrer and stir bar (optional) or vortex mixer

  • Sterile 0.22 µm syringe filter and syringe (for cell culture applications)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of L-Valinamide HCl needed.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.1 L × 152.62 g/mol = 1.5262 g

  • Weighing: Accurately weigh approximately 1.5262 g of L-Valinamide HCl. Record the exact mass to four decimal places.

  • Recalculation (Causality Check): Calculate the actual final concentration based on the weighed mass. This ensures accuracy and traceability.[1]

    • Actual Concentration (mM) = (Mass weighed (g) / 152.62 g/mol ) / 0.1 L × 1000 mmol/mol

  • Dissolution: Quantitatively transfer the powder to the 100 mL volumetric flask. Add approximately 70-80 mL of sterile water. Cap and vortex or use a magnetic stirrer until the solid is completely dissolved. Visual inspection should show a clear, particulate-free solution.

  • Final Volume Adjustment: Once dissolved, carefully add sterile water to the 100 mL calibration mark on the volumetric flask. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If the stock is for cell-based assays, sterile filter the solution through a 0.22 µm filter into a sterile container. This step removes potential bacterial contamination.[13][17]

  • Aliquoting & Storage: Dispense the stock solution into sterile, properly labeled, single-use aliquots (e.g., 1 mL per cryovial). Store the aliquots at -20°C or -80°C.

  • Labeling: Each aliquot should be clearly labeled with the compound name, actual concentration, solvent, preparation date, and preparer's initials.

Protocol 2: General Framework for a Novel Dipeptide Derivative ("Compound X")

This protocol outlines a systematic approach to solubilizing a new compound, starting with a small test amount.[10][12][13]

Preliminary Step: Characterize the Compound

  • Estimate the net charge at neutral pH by summing the charges of the N-terminus (+1), C-terminus (-1), and ionizable side chains (Asp/Glu are -1; Lys/Arg are +1).

    • Basic Peptide: Net charge > 0

    • Acidic Peptide: Net charge < 0

    • Neutral/Hydrophobic Peptide: Net charge ≈ 0, or high percentage of non-polar residues.[9][10]

Solubility Testing Workflow (use ~1 mg of compound):

  • Attempt Water: Add a small volume of sterile water. Vortex. If it doesn't dissolve, gently warm the solution (<40°C) or sonicate for a few minutes.[10] If it dissolves, proceed to scale up as in Protocol 1.

  • Attempt pH Modification (if charged):

    • For Basic Peptides: If insoluble in water, add a few drops of 10-25% acetic acid.[11][12]

    • For Acidic Peptides: If insoluble in water, add a few drops of 10% ammonium bicarbonate.[12]

    • If either method works, scale up the preparation using the appropriate acidic or basic solvent, then adjust the final pH with buffer if necessary for your experiment.

  • Attempt Organic Solvents (for neutral/hydrophobic peptides):

    • Add a minimal volume of 100% DMSO to the test aliquot to dissolve the compound completely.[10][12]

    • Once dissolved, slowly add this solution dropwise into a vortexing tube of your desired aqueous buffer to reach the final concentration.[12][14]

    • Causality Note: Adding the aqueous phase to the organic phase can cause the compound to crash out of solution. Adding the concentrated organic stock to the larger aqueous volume is the correct procedure.

    • If the solution becomes turbid, the solubility limit has been exceeded.[14] You may need to prepare a lower concentration stock or accept a higher final percentage of organic solvent.

Visualization & Workflows

Diagrams help clarify complex procedures and relationships. The following are generated using Graphviz and adhere to the specified formatting rules.

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound (Record Exact Mass) calc 2. Calculate Solvent Volume for Target Concentration weigh->calc dissolve 3. Dissolve in Minimal Appropriate Solvent calc->dissolve vortex 4. Vortex / Sonicate Until Clear dissolve->vortex qs 5. Bring to Final Volume (Volumetric Flask) vortex->qs filter 6. Sterile Filter (Optional) (0.22 µm) qs->filter aliquot 7. Aliquot into Single-Use Vials filter->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: General workflow for preparing an accurate stock solution.

G cluster_dilutions Serial Dilution for Experiment cluster_working Final Working Concentrations stock Primary Stock (e.g., 100 mM in DMSO) inter_1 Intermediate Dilution (e.g., 1 mM in Media) stock->inter_1 1:100 Dilution inter_2 Working Stock (e.g., 100 µM in Media) inter_1->inter_2 1:10 Dilution work_1 10 µM inter_2->work_1 1:10 Dilution work_2 1 µM inter_2->work_2 1:100 Dilution work_3 0.1 µM inter_2->work_3 1:1000 Dilution

Caption: Using a primary stock to generate working solutions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not dissolve. Incorrect solvent choice; compound has low solubility; trying to make too high a concentration.Follow the hierarchical solvent testing protocol (Section 4.2). Use sonication or gentle warming.[10] Prepare a lower concentration stock.
Solution is hazy or cloudy. Fine, undissolved particles; microbial contamination.Sonicate further. If for cell use, pass through a 0.22 µm filter; if cloudiness persists, it's likely a solubility issue.
Precipitation occurs after adding aqueous buffer to organic stock. Solubility limit exceeded; improper mixing technique.Ensure the organic stock is added slowly to the vortexing aqueous buffer.[12] Prepare a more dilute final solution.
Compound precipitates after freezing and thawing. Compound is less soluble at lower temperatures; freeze-thaw cycle induced aggregation.Warm the aliquot to room temperature and vortex/sonicate to redissolve. If this is a recurring issue, consider storing the stock at 4°C for short-term use (if stable) or preparing fresh dilutions from the primary stock for each experiment. Avoid repeated freeze-thaw cycles by making smaller, single-use aliquots.[11]

References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. [Link]

  • Amide - Wikipedia. Wikipedia. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Publications. [Link]

  • Stability of medium-bridged twisted amides in aqueous solutions. PubMed - NIH. [Link]

  • Peptide Storage. Nibsc.org. [Link]

  • Peptide Preparation Guide (+Protocols). kbDNA. [Link]

  • What is the procedure to create stock solutions?. Chemistry Stack Exchange. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

  • Solubility of Amides. Chemistry Stack Exchange. [Link]

  • Peptide solubility. Isca Biochemicals. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

  • MSDS - Safety Data Sheet. AAPPTec. [Link]

Sources

Application and Protocol Guide: Peptide Coupling Reagents for the Synthesis of L-Valinamide-L-Leucyl-N,N-Dimethyl Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Dipeptide Synthesis

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. While seemingly straightforward, the formation of a peptide bond between two amino acids can be fraught with challenges, particularly when dealing with sterically hindered residues such as valine.[1][2] The bulky isopropyl side chain of valine can significantly impede the approach of an activated carboxylic acid, leading to slow reaction rates and incomplete couplings.[3] Furthermore, the potential for racemization during activation is a constant concern that can compromise the stereochemical integrity of the final product.[4][5]

This application note provides a detailed guide to selecting the appropriate peptide coupling reagents and a comprehensive protocol for the synthesis of a specific dipeptide, L-Valinamide-L-Leucyl-N,N-dimethyl. This target molecule presents the dual challenges of a sterically hindered valine residue and a C-terminal amide, requiring careful consideration of the synthetic strategy. We will explore the rationale behind reagent selection, provide a step-by-step synthetic protocol, and offer insights into the purification and characterization of the final product.

Selecting the Optimal Peptide Coupling Reagent

The success of peptide synthesis hinges on the efficient activation of the carboxylic acid group of the incoming amino acid, facilitating its nucleophilic attack by the amino group of the other.[6] The choice of coupling reagent is therefore critical and depends on factors such as the steric hindrance of the amino acids, the desired reaction time, and the need to suppress side reactions like racemization.[6][7] For the synthesis of L-Valinamide-L-Leucyl-N,N-dimethyl, where a hindered valine residue is present, high-reactivity reagents are generally preferred.[3]

Here, we compare some of the most effective and commonly used coupling reagents in modern peptide synthesis.

Comparative Analysis of Common Coupling Reagents
Coupling ReagentMechanism of ActionAdvantagesDisadvantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Forms a highly reactive O-acyl(tetramethyl)isouronium salt, which then reacts with the amine. The presence of the HOAt anion is crucial for its high reactivity and low racemization.[8][9]Extremely fast coupling rates, highly effective for hindered amino acids, low tendency for racemization.[8][10][11]Higher cost compared to carbodiimides, can lead to guanidinylation of the free amine as a side reaction.[11][12]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HATU, it forms an active ester with the carboxylic acid. It is a uronium salt-based coupling agent.[4]Highly efficient, widely used in solid-phase peptide synthesis (SPPS), good for both simple and complex peptides.[4][13]Less reactive than HATU for particularly difficult couplings, potential for side reactions.[7]
EDC/DCC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Dicyclohexylcarbodiimide) with additives (HOBt/HOAt)Carbodiimides activate the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like HOBt or HOAt are used to form a more stable active ester, which reduces racemization and improves yield.[4][6][14]Cost-effective, widely available. EDC and its urea byproduct are water-soluble, simplifying workup in solution-phase synthesis.[6][10]DCC produces a dicyclohexylurea (DCU) byproduct that is often insoluble and difficult to remove.[10] Slower reaction rates compared to onium salts.

For the synthesis of a dipeptide containing the bulky L-Valine residue, HATU stands out as the reagent of choice due to its superior reactivity and ability to minimize racemization, which is a significant concern with sterically hindered amino acids.[7][8]

Reaction Mechanism: HATU-Mediated Peptide Coupling

The efficacy of HATU lies in its rapid and efficient activation of the carboxylic acid. The mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes aminolysis.

HATU_Mechanism RCOOH R-COOH (N-protected Leucine) RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Intermediate1 O-acyl(tetramethyl)isouronium salt RCOO->Intermediate1 Attack on HATU HATU HATU HATU->Intermediate1 OAt_ester OAt-active ester Intermediate1->OAt_ester Reaction with HOAt⁻ HOAt_anion HOAt⁻ Dipeptide Dipeptide (Leucyl-Valinamide) OAt_ester->Dipeptide Aminolysis Amine H₂N-Valinamide Amine->OAt_ester

Caption: Mechanism of HATU-mediated peptide bond formation.

Experimental Protocol: Synthesis of L-Valinamide-L-Leucyl-N,N-Dimethyl

This protocol outlines a solution-phase approach for the synthesis of the target dipeptide.

Materials and Reagents
  • Fmoc-L-Valine

  • Ammonia solution (7N in Methanol)

  • Fmoc-L-Leucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Workflow for Dipeptide Synthesis

Synthesis_Workflow start Start step1 Step 1: Synthesis of Fmoc-L-Valinamide start->step1 step2 Step 2: Fmoc Deprotection of Fmoc-L-Valinamide step1->step2 step3 Step 3: Coupling of Fmoc-L-Leucine to L-Valinamide step2->step3 step4 Step 4: Fmoc Deprotection of Fmoc-L-Leucyl-L-Valinamide step3->step4 step5 Step 5: N,N-Dimethylation of L-Leucyl-L-Valinamide step4->step5 step6 Step 6: Purification and Characterization step5->step6 end End Product: L-Valinamide-L-Leucyl-N,N-Dimethyl step6->end

Caption: Overall workflow for the synthesis of the target dipeptide.

Step-by-Step Methodology

Step 1: Synthesis of Fmoc-L-Valinamide

  • Dissolve Fmoc-L-Valine (1 equivalent) in a suitable solvent such as DMF.

  • Activate the carboxylic acid using a standard coupling reagent like HBTU (1.1 equivalents) and DIPEA (2 equivalents) for 15 minutes at room temperature.

  • Slowly add this activated solution to a cooled (0 °C) solution of ammonia in methanol (7N, excess).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain Fmoc-L-Valinamide.

Step 2: Fmoc Deprotection of Fmoc-L-Valinamide

  • Dissolve Fmoc-L-Valinamide (1 equivalent) in a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting crude L-Valinamide can be used in the next step without further purification, after ensuring complete removal of piperidine.

Step 3: Coupling of Fmoc-L-Leucine to L-Valinamide

  • Dissolve Fmoc-L-Leucine (1 equivalent) in DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes to pre-activate the amino acid.

  • Add the crude L-Valinamide (from Step 2, approximately 1 equivalent) dissolved in a minimal amount of DMF to the activated Fmoc-L-Leucine solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The coupling is typically complete within 1-2 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude Fmoc-L-Leucyl-L-Valinamide by silica gel chromatography.

Step 4: Fmoc Deprotection of Fmoc-L-Leucyl-L-Valinamide

  • Follow the same procedure as in Step 2, using Fmoc-L-Leucyl-L-Valinamide as the starting material.

  • The resulting crude L-Leucyl-L-Valinamide should be thoroughly dried to remove any residual piperidine.

Step 5: N,N-Dimethylation of L-Leucyl-L-Valinamide

  • Dissolve the crude L-Leucyl-L-Valinamide (1 equivalent) in methanol.

  • Add paraformaldehyde (2.5 equivalents).

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a small amount of water.

  • Concentrate the mixture and purify the crude product by silica gel chromatography to obtain L-Valinamide-L-Leucyl-N,N-Dimethyl.

Step 6: Purification and Characterization

  • The final product should be purified to a high degree using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

  • Characterization of the purified dipeptide should be performed using mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure and stereochemical integrity.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the coupling reaction in Step 3 is slow or incomplete, especially due to the steric hindrance of valine, adding a small amount of an additive like HOAt can be beneficial.[4] Increasing the reaction time or using a slight excess of the activated amino acid can also drive the reaction to completion.

  • Racemization: While HATU is known for low racemization, it is still crucial to maintain appropriate reaction conditions, such as temperature control and avoiding excess base, to preserve the stereochemistry of the amino acids.[5][10]

  • Purification Challenges: The purification of peptides can sometimes be challenging due to their amphipathic nature. A gradient elution system in RP-HPLC is often necessary to achieve good separation.[15][18]

Conclusion

The synthesis of dipeptides containing sterically hindered amino acids like L-valine requires careful selection of coupling reagents and optimization of reaction conditions. HATU, with its high reactivity and low racemization potential, proves to be an excellent choice for such challenging couplings. The detailed protocol provided in this application note offers a robust methodology for the synthesis of L-Valinamide-L-Leucyl-N,N-dimethyl. By understanding the underlying principles of peptide coupling and adhering to the outlined procedures, researchers can confidently synthesize this and other complex dipeptides for their research and development endeavors.

References

  • Vertex AI Search, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides.
  • Benchchem, Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis - Benchchem.
  • ChemicalBook, HATU:a third-gener
  • Crede, The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • PubMed, Purification and characterization of a new enzyme dipeptidase
  • MilliporeSigma, Peptide Coupling Reagents Guide - MilliporeSigma.
  • DilunBio, Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Luxembourg Bio Technologies, Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies.
  • PMC, A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC.
  • RSC Publishing, Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • PMC, Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC.
  • PubMed, Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • ResearchGate, Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Organic & Biomolecular Chemistry (RSC Publishing), HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
  • Common Organic Chemistry, Amine to Amide Mechanism - H
  • YouTube, HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • ScienceDirect, Peptide Coupling Reagents, More than a Letter Soup.
  • Thieme, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (H
  • Vaia, What problems might you foresee if you tried to synthesize L-alanyl-L-valine directly from its two component amino acids? - Vaia.
  • ResearchGate, Synthesis and characterization of several valinamide derivatives - ResearchG
  • Bio-Rad, A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • MDPI, Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applic
  • ChemicalBook, L-Valine synthesis - ChemicalBook.
  • Santa Cruz Biotechnology, Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | CAS 132679-61-9 | SCBT.
  • Homework.Study.com, Describe the synthesis of the dipeptide Lys-Ala by Merrifield's solid phase chemical method of... - Homework.Study.com.
  • Waters Corporation, Peptide Isolation & Purification Techniques - Waters Corpor
  • Bio-synthesis, 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AltaBioscience, Peptide Purification and Product Analysis - AltaBioscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-Methylated & Sterically Hindered Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Query Analysis: The target molecule, described as "L-Valinamide L-Leucyl-N 3-Dimethyl," is interpreted chemically as N,N-Dimethyl-L-Leucyl-L-Valinamide (or a close structural analog involving an N-methylated Leucine coupled to Valinamide).

Core Synthesis Challenges:

  • Steric Hindrance: The coupling of Leucine (gamma-branched) to Valine (beta-branched) represents a "difficult sequence" due to steric bulk, leading to slow kinetics and incomplete coupling.

  • N-Methylation Complexity: Introducing N-methyl groups (specifically N,N-dimethylation) creates significant steric crowding and alters solubility, often leading to aggregation on solid support.

  • Hydrophobicity: The resulting molecule is highly lipophilic, causing "hydrophobic collapse" during synthesis, which blocks reagent access.

This guide provides a self-validating protocol to overcome these specific yield-killing mechanisms.

Critical Synthesis Protocols

Module A: The Steric Coupling (Leu-Val Bond Formation)

Standard carbodiimide couplings (DIC/HOBt) typically fail here (Yield < 40%). We recommend a phosphonium or uronium-based approach.

Optimized Protocol (Solid Phase):

  • Resin Selection: Use Rink Amide MBHA resin (low loading: 0.3–0.4 mmol/g). Rationale: High loading promotes inter-chain aggregation.

  • Reagents:

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine/Collidine).

    • Solvent: DMF coupled with 10% TFE (Trifluoroethanol) .

  • Procedure:

    • Pre-activate Fmoc-L-Leu-OH (4 eq) with HATU (3.9 eq) and Collidine (8 eq) in DMF/TFE for 2 minutes.

    • Add to resin-bound Valinamide.

    • Microwave Assist (Optional): 75°C for 5 minutes (25W). Note: If no microwave, double couple for 2 hours at RT.

Data: Coupling Reagent Efficiency Comparison

Coupling ReagentBaseSolvent SystemYield (Leu-Val)Racemization (% D-Isomer)
DIC / HOBtDIPEADMF38%< 1%
HBTU / HOBtDIPEADMF62%2-3%
HATU / HOAt Collidine DMF + 10% TFE 94% < 1%
COMUOxymaDMF91%< 0.5%

Technical Insight: The use of Collidine (a weaker base than DIPEA) with HATU prevents the premature removal of the Fmoc group and reduces racemization at the sensitive Valine alpha-carbon [1].

Module B: N,N-Dimethylation (Reductive Amination)

Direct alkylation with methyl iodide leads to over-alkylation (quaternization). Reductive amination is the gold standard for yield and control.

Optimized Protocol (On-Resin):

  • Deprotection: Ensure the N-terminal Fmoc is fully removed (20% Piperidine/DMF).

  • Formaldehyde Solution: Prepare a solution of Formaldehyde (37% aq., 10 eq) in DMF containing 1% Acetic Acid.

  • Reaction Step 1 (Imine Formation): Add Formaldehyde solution to resin. Shake for 5 minutes.

  • Reaction Step 2 (Reduction): Add Sodium Cyanoborohydride (NaBH3CN, 10 eq) dissolved in DMF/AcOH (99:1).

  • Incubation: Shake for 60 minutes. Drain.

  • Repeat: MANDATORY double treatment to ensure conversion from Mono-methyl to Di-methyl.

Reaction Pathway Visualization:

MethylationPathway cluster_Error Common Failure Mode Start Free Amine (H2N-Leu-Val-Resin) Imine Schiff Base (Imine Intermediate) Start->Imine + CH2O (Formaldehyde) Mono Mono-Methylated (Me-NH-Leu-Val-Resin) Imine->Mono + NaBH3CN (Reduction) Di N,N-Dimethylated (Me2N-Leu-Val-Resin) Mono->Di Repeat Cycle (CH2O + NaBH3CN) Quat Quaternary Salt (Permethylation) Di->Quat Avoid: Methyl Iodide/Strong Base

Caption: Step-wise reductive amination pathway. Note that using NaBH3CN (weaker reducer) prevents over-reduction of side chains compared to NaBH4.

Troubleshooting Logic Tree

Issue: "My final yield is low (<20%). Where did I lose it?"

Use this diagnostic flow to pinpoint the failure.

TroubleshootingTree Start Low Yield Detected CheckLCMS Check Crude LC-MS Start->CheckLCMS Deletion Mass = [Target - Leu]? CheckLCMS->Deletion Yes MonoMe Mass = [Target - 14 Da]? CheckLCMS->MonoMe Yes Adduct Mass = +12 Da (Methylene)? CheckLCMS->Adduct Yes CorrectMass Correct Mass, Low Weight? CheckLCMS->CorrectMass Yes FixCoupling Coupling Failure: Switch to HATU/HOAt Increase Temp to 60°C Deletion->FixCoupling FixMeth Methylation Failure: Repeat Reductive Amination (3x) Check Formaldehyde Quality MonoMe->FixMeth FixScav Formaldehyde Adduct: Wash resin with hydrazine/DMF before cleavage Adduct->FixScav FixAgg Aggregation/Solubility: Cleave with TFA/TIS/H2O Precipitate in COLD Ether Lyophilize from Acetic Acid CorrectMass->FixAgg

Caption: Diagnostic logic for identifying the specific chemical step responsible for yield loss.

Frequently Asked Questions (FAQ)

Q1: The name "L-Valinamide L-Leucyl-N 3-Dimethyl" is confusing. What if I actually need methylation on the side chain (Carbon-3)? A: If your target is Gamma-methylleucine (also called Neopentylglycine or 3-methylleucine), standard reductive amination will not work. You must purchase the specific building block: Fmoc-L-gamma-Me-Leu-OH . The coupling of this residue is even more sterically hindered than standard Leucine. In this case, use PyAOP instead of HATU and extend reaction time to 4 hours [2].

Q2: My peptide precipitates immediately after cleavage. How do I purify it? A: N,N-dimethylated peptides are extremely hydrophobic.

  • Do not use 100% water for the initial HPLC gradient. Start with 20% Acetonitrile/Water.

  • Solubilization: Dissolve the crude peptide in 50% Acetic Acid or minimal DMSO before injecting onto the HPLC column.

  • Column: Use a C4 or Phenyl-Hexyl column instead of C18 to prevent irreversible binding.

Q3: Can I use Methyl Iodide (MeI) instead of Formaldehyde? A: We strongly advise against MeI for solid-phase synthesis. MeI is difficult to control and often leads to quaternization (formation of a permanently charged ammonium salt, N-Me3+), which ruins the yield. It also alkylates histidine or tryptophan side chains if not protected orthogonally [3].

Q4: Why do you recommend TFE (Trifluoroethanol) in the coupling solvent? A: The Val-Leu sequence is prone to "beta-sheet aggregation" on the resin, where peptide chains stack and become inaccessible. TFE is a "structure-disrupting" solvent that breaks these hydrogen bond networks, solvating the resin-bound peptide and allowing the bulky activated amino acid to reach the N-terminus [4].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science, 12(3), 213-219. [Link]

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1474, 1-15. [Link]

Sources

Troubleshooting solubility issues with L-Valinamide L-Leucyl-N 3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Hydrophobic Dipeptide Derivatives Focus Agent: L-Valinamide L-Leucyl-N,N-Dimethyl Analogs

Executive Summary

Compound Class: Hydrophobic Dipeptide Amide Derivative Primary Challenge: High lipophilicity and aggregation potential.[1] Core Mechanism: The presence of branched-chain amino acids (Valine, Leucine) combined with C-terminal amidation and N-methylation significantly reduces the molecule's polar surface area. This eliminates standard hydrogen bonding opportunities with water, necessitating a disruption of intermolecular hydrophobic interactions (Van der Waals forces) for successful solubilization.

Phase 1: Technical Profile & Pre-Solubilization Assessment

Before attempting solubilization, understand the physicochemical barriers. This compound is not merely "insoluble"; it is structurally predisposed to aggregate .[2]

PropertyImpact on Solubility
Valine/Leucine Core High Hydrophobicity: Both residues possess non-polar aliphatic side chains. In aqueous environments, they drive the molecule to self-associate to minimize water contact (Entropic effect).
C-Terminal Amide Charge Removal: Amidation removes the ionizable C-terminal carboxyl group (COOH

CONH

), eliminating a potential negative charge that would otherwise aid aqueous solubility at neutral/high pH.
N-Dimethylation Lipophilicity Boost: Methyl groups add steric bulk and hydrophobicity. If this refers to the amide nitrogen, it also removes a Hydrogen Bond Donor, further reducing water compatibility.

Phase 2: Universal Solubilization Protocol

CRITICAL WARNING: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Tris, Water). This will result in the formation of a gelatinous suspension or immediate precipitation that is difficult to recover.

Step 1: The "Organic First" Strategy
  • Weighing: Weigh the target amount of peptide in a glass vial (avoid plastic if using high concentrations of DMF/DMSO initially to prevent leaching).

  • Primary Solvent: Add 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise.

    • Target Concentration: 10–20 mg/mL (Stock Solution).

    • Action: Vortex vigorously for 30 seconds.

    • Observation: The solution should be crystal clear. If cloudy, sonicate in a water bath at 35°C for 5 minutes.

Step 2: The "Dilution Shock" Prevention

When moving from organic stock to aqueous assay buffer, "crashing out" (rapid precipitation) is the most common failure mode.

  • Preparation: Pre-warm your aqueous buffer (PBS/Media) to 30°C.

  • Addition: Add the aqueous buffer to the organic stock (not vice versa) slowly, drop-by-drop, while vortexing.

    • Why? This prevents local regions of high water concentration that trigger immediate aggregation.

  • Final Organic Limit: Ensure the final DMSO/DMF concentration is compatible with your assay (typically <0.5% for cell culture, <5% for biochemical assays).

Phase 3: Troubleshooting & FAQs

Q1: The solution was clear in DMSO, but turned cloudy immediately upon adding water. Why?

Diagnosis: This is "Dilution Shock." The hydrophobic Val-Leu core re-assembled faster than the water molecules could solvate the individual peptides. Solution:

  • Chaotropic Agents: Add Guanidine HCl (6M) or Urea (8M) to the aqueous buffer before dilution if the assay permits.[3] These disrupt the hydrophobic networks.

  • Stepwise Dilution: Dilute the DMSO stock with 50% Acetonitrile/Water first, then move to pure buffer.

Q2: I see a "gel" forming instead of a precipitate.

Diagnosis: Valine and Leucine residues are notorious for forming


-sheet structures that entrap solvent, creating hydrogels/organogels.
Solution: 
  • Disrupt Secondary Structure: Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents are potent disruptors of

    
    -sheets.
    
  • Protocol: Dissolve in a small volume of TFE, then dilute into buffer. (Note: TFE is volatile; ensure capped vials).

Q3: My HPLC peak is tailing significantly.

Diagnosis: The hydrophobic peptide is interacting with the C18 column stationary phase too strongly or aggregating on the column head. Solution:

  • Mobile Phase Modification: Increase the temperature of the column to 40–50°C .

  • Acid Modifier: Ensure 0.1% TFA (Trifluoroacetic acid) is present in both water and acetonitrile phases to suppress any residual silanol interactions and ionize the terminal amine.

Phase 4: Decision Tree & Workflow Visualization

Solubility_Workflow Start Start: Solid Peptide (L-Valinamide L-Leucyl deriv.) Aqueous_Attempt Attempt Aqueous Buffer? Start->Aqueous_Attempt Not Recommended Organic_Start Dissolve in 100% DMSO or DMF (Target 10-20 mg/mL) Start->Organic_Start Recommended Fail_Stop STOP: Re-evaluate Chemical Structure Aqueous_Attempt->Fail_Stop Likely Aggregation Check_Clear Is Solution Clear? Organic_Start->Check_Clear Sonicate Sonicate (35°C) or Add TFE/HFIP Check_Clear->Sonicate No (Cloudy) Dilution Dilute into Assay Buffer (Dropwise addition) Check_Clear->Dilution Yes Sonicate->Check_Clear Precipitate Precipitation Observed? Dilution->Precipitate Success Proceed to Assay Precipitate->Success No (Clear) Fix_Precip Add Chaotrope (Urea) or Surfactant (Tween-20) Precipitate->Fix_Precip Yes Fix_Precip->Success If Solubilized

Caption: Logical workflow for solubilizing hydrophobic Val-Leu dipeptide derivatives, prioritizing organic solvents and stepwise dilution to prevent aggregation.

References

  • Görbitz, C. H. (2018). Hydrophobic dipeptides: the final piece in the puzzle.[4] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 311-318. (Validates the hydrophobic column formation of Val-Leu peptides). Available at: [Link]

Sources

Technical Support Center: L-Valinamide L-Leucyl-N,N-Dimethyl Degradation Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Stability Support Hub.

Current Status: Operational | Topic: L-Valinamide L-Leucyl-N,N-Dimethyl (Val-Leu-NMe2) | User Level: Senior Researcher

Executive Summary: The Stability Paradox

You are likely analyzing L-Valinamide, L-Leucyl-N,N-dimethyl (often an intermediate in protease inhibitor synthesis or a model peptide substrate).

While the C-terminal dimethylamide group protects against standard carboxypeptidase degradation, this molecule exhibits a specific, non-intuitive degradation profile. The primary instability is not oxidative, but rather a nucleophilic attack-driven cyclization leading to Diketopiperazine (DKP) formation, alongside standard hydrolytic cleavage.

This guide provides the forensic tools to identify these impurities using LC-MS and mechanistic chemistry.

Module 1: Diagnostic Decision Tree (Visualizing the Problem)

Before altering your method, determine if your impurity is a Process Impurity (synthesis byproduct) or a Degradation Product (storage/stress issue).

DegradationLogic Start Unknown Peak Observed MassCheck Check Mass Shift (Δm) relative to Parent Start->MassCheck M_minus_45 Δm = -45 Da (Loss of HNMe2) MassCheck->M_minus_45 Intramolecular Cyclization M_plus_18 Δm = +18 Da (Hydrolysis) MassCheck->M_plus_18 Water Addition Isobaric Δm = 0 Da (Isobaric) MassCheck->Isobaric Chiral Inversion DKP Diketopiperazine (Cyclo-Val-Leu) M_minus_45->DKP Hydrolysis Linear Fragments (Val + Leu-NMe2) M_plus_18->Hydrolysis Racemization Diastereomer (D-Val or D-Leu) Isobaric->Racemization

Figure 1: Forensic decision tree for assigning impurity identity based on MS1 mass shift (Δm).

Module 2: Troubleshooting & Identification Guides

Issue 1: The "Ghost" Peak (Diketopiperazine Formation)

Symptom: You observe a new, non-polar peak eluting after the main peak (RPLC) or significantly earlier (HILIC), with a mass shift of -45 Da (loss of dimethylamine).

Mechanism: The N-terminal amine of Valine performs a nucleophilic attack on the carbonyl carbon of the Leucine-Dimethylamide bond. This cyclization expels the dimethylamine group, forming Cyclo(Val-Leu) . This is the dominant pathway at neutral-to-basic pH (pH > 6.0).

ParameterParent MoleculeDegradant: Cyclo(Val-Leu)
Structure H-Val-Leu-N(Me)2Cyclic Dipeptide (DKP)
Mass Shift Reference (0)-45.06 Da (Loss of HN(CH3)2)
Hydrophobicity ModerateHigh (Loss of charged termini)
UV Absorbance 214 nm (Peptide bond)210-220 nm (Shifted max)

Protocol: Confirming DKP Presence

  • Isolate: Collect the impurity fraction.

  • MS/MS Fragmentation:

    • Parent Val-Leu-NMe2 will show b/y ions.

    • Cyclo(Val-Leu) is a ring; it requires high collision energy to open. Once opened, it produces a distinct fragment at m/z 114 (characteristic of Leu immonium ion) but lacks the characteristic y-ion series of the linear peptide.

  • Validation: Incubate sample at pH 8.0, 40°C for 24 hours. If this peak grows exponentially, it is the DKP.

Issue 2: The Split Peak (Racemization)

Symptom: Your main peak develops a "shoulder" or splits into a doublet, but the Mass Spec shows identical mass (Isobaric).

Mechanism: The C-terminal dimethylamide group is electron-withdrawing, increasing the acidity of the


-proton on the Leucine residue. Under basic conditions (or prolonged storage in solution), this proton can be abstracted, leading to enolization and inversion from L-Leu  to D-Leu .

Protocol: Chiral Resolution Standard C18 columns cannot separate these easily. You must switch to a chiral selector or a specialized column environment.

  • Column: Chiralpak IC or equivalent (Amylose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: Heptane/Ethanol/DEA (Normal Phase) or Acetonitrile/Water (Reverse Phase Chiral).

  • Target: Separation of L-Val-L-Leu-NMe2 from L-Val-D -Leu-NMe2.

Issue 3: Hydrolysis Products

Symptom: Appearance of early-eluting peaks (polar) with mass shifts corresponding to cleavage.

Mechanism: Acidic hydrolysis attacks the amide bond between Val and Leu.

  • Product A: Valine (Zwitterionic, extremely polar).

  • Product B: Leucine-N,N-Dimethylamide (Positively charged, moderately polar).

Detection Strategy: These often elute in the void volume of standard C18 methods.

  • Action: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Silica) to retain and separate these polar fragments.

Module 3: Experimental Workflow (Forced Degradation)

To validate these pathways for your regulatory filing, perform this stress test.

Workflow cluster_Stress Stress Conditions Sample Start: Val-Leu-NMe2 (1 mg/mL) Acid Acid Stress 0.1N HCl, 60°C (Target: Hydrolysis) Sample->Acid Base Base Stress 0.1N NaOH, RT (Target: DKP/Racemization) Sample->Base Ox Oxidation 3% H2O2 (Target: N-oxide?) Sample->Ox Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Analysis UPLC-MS Analysis (C18 & HILIC modes) Quench->Analysis Data Data Processing Extract Ion Chromatograms (EIC) Analysis->Data

Figure 2: Standardized forced degradation workflow for dipeptide derivatives.

Module 4: FAQ - Senior Scientist to Senior Scientist

Q: Why is the N,N-dimethyl group significant for MS analysis? A: The dimethyl group is a "proton sponge" in the gas phase. It often dominates the charge state (


). However, during fragmentation (CID), you may observe a neutral loss of 45 Da (dimethylamine) before the peptide backbone breaks. Do not confuse this source-fragmentation with the actual DKP impurity. Always check the retention time. If the "loss of 45" peak co-elutes with the parent, it's in-source fragmentation. If it separates, it's the DKP degradant.

Q: I see a +16 Da peak. Is it oxidation? A: Likely, but proceed with caution. Methionine is absent, so sulfur oxidation is impossible. However, the tertiary amine in the dimethylamide group can form an N-Oxide (


). This is common if the sample was exposed to light or peroxides.
  • Verification: Treat the sample with a reducing agent (e.g., dimethyl sulfide or dilute metabisulfite). If the +16 peak disappears, it was an N-oxide.

Q: Can I prevent DKP formation during storage? A: Yes. DKP formation is pH-dependent (requires a deprotonated N-terminus).

  • Solution: Store the peptide as a hydrochloride or trifluoroacetate salt (protonated N-terminus) rather than as a free base. Maintain pH < 4.0 in solution.

References
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of diketopiperazines from dipeptide amides.

  • Stein, M. (2025). LC-MS Fragmentation of N-Methylated Peptides.[1] BenchChem Technical Guides. Provides specific fragmentation rules for N-methylated species, confirming the neutral loss patterns and stability profiles.

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • PubChem Compound Summary. (2025). L-Valinamide, L-leucyl-N,N-dimethyl-.

Sources

Optimizing reaction temperature for L-Valinamide L-Leucyl-N 3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Temperature for L-Valinamide L-Leucyl-N,N-Dimethyl

Subject: Thermal Optimization Guide for the Synthesis of N,N-Dimethyl-L-Leucyl-L-Valinamide (CAS 178933-95-4) Ticket ID: OPT-TEMP-LEU-VAL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Thermal Critical Path

This guide addresses the synthesis of N,N-Dimethyl-L-Leucyl-L-Valinamide . This specific dipeptide presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: Both Leucine (isobutyl side chain) and Valine (isopropyl side chain) are bulky.

  • N-Methylation: The N,N-dimethyl group on Leucine eliminates the hydrogen bond donor capability and adds significant steric bulk, drastically slowing down coupling kinetics.

  • Racemization Risk: Activated N,N-dialkyl amino acids are highly prone to racemization via direct enolization (base-catalyzed), particularly at elevated temperatures.

The Directive: You cannot simply heat this reaction to force the coupling. Doing so will degrade stereochemical purity.[1] The optimized protocol requires a "Cold Activation / Ambient Coupling" strategy.

Part 1: The Thermodynamics of Coupling (The "Why")

To optimize the reaction, one must understand the competing pathways defined by temperature (


).
ParameterLow Temperature (< 0°C)Ambient Temperature (20-25°C)High Temperature (> 30°C)
Coupling Rate (

)
Very Slow. Steric bulk of N-Me

and Valine prevents effective collision.
Moderate. Acceptable kinetics for amide bond formation.Fast.
Racemization Rate (

)
Negligible. Enolization is suppressed.Low/Moderate. Manageable with correct base choice (e.g., Collidine).High. Direct enolization of the activated Leucine species occurs rapidly.
Side Reactions Minimal.Low.Formation of N-acylurea or hydrolysis of active ester.

The "Goldilocks" Strategy: We must activate the carboxyl group of N,N-Dimethyl-Leucine at 0°C to prevent initial racemization, then allow the reaction to warm to 20-25°C to overcome the activation energy barrier imposed by the steric bulk of the Valinamide.

Part 2: Optimized Experimental Protocol

Target Molecule: N,N-Dimethyl-L-Leucyl-L-Valinamide Reagents:

  • A: N,N-Dimethyl-L-Leucine (1.0 eq)

  • B: L-Valinamide HCl (1.1 eq)

  • Coupling Agent: HATU (1.05 eq) or COMU (Preferred for hindered couplings)

  • Base: DIPEA (2.0 eq) or 2,4,6-Collidine (Preferred to suppress racemization)

  • Solvent: DMF (Anhydrous)

Step-by-Step Thermal Log
  • Preparation (T = 20°C):

    • Dissolve N,N-Dimethyl-L-Leucine and HATU in anhydrous DMF.

    • Note: Do not add the base yet.

  • Activation Phase (T = 0°C):

    • Cool the solution to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

    • Critical Step: Add the Base (DIPEA or Collidine) dropwise.

    • Reasoning: The exotherm from acid-base neutralization can cause local heating. Adding at 0°C protects the chiral center during the formation of the highly reactive O-At active ester.

    • Stir at 0°C for 5–10 minutes . Do not over-activate; prolonged activation of N-alkylated amino acids increases racemization risk.

  • Coupling Phase (T = 0°C

    
     20°C): 
    
    • Add L-Valinamide HCl (pre-dissolved in minimal DMF with 1 eq base) to the reaction mixture at 0°C.

    • Stir at 0°C for 30 minutes .

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) naturally.

    • Maintain at 20–25°C for 12–16 hours .

    • Warning: Do not heat to accelerate. If conversion is low after 16h, add a second portion of coupling reagent/base at 0°C rather than heating.

Part 3: Troubleshooting Guide & FAQ

Q1: My yield is low (<40%). Should I increase the temperature to 40°C?

Answer: No. Heating N,N-dimethylated amino acids during coupling almost invariably leads to racemization (loss of chirality).

  • Diagnosis: The steric clash between the dimethyl group of Leucine and the isopropyl group of Valine is preventing the nucleophilic attack.

  • Solution:

    • Switch solvent to NMP (N-methylpyrrolidone), which often accelerates difficult couplings better than DMF.

    • Use HOAt as an additive. The pyridine nitrogen in HOAt provides a "neighboring group effect" that speeds up the reaction rate without thermal energy.

    • Increase concentration. Run the reaction at 0.5 M instead of the standard 0.1 M to drive kinetics.

Q2: I am seeing a "D-Leu" impurity (Epimer) in my HPLC. What happened?

Answer: You likely experienced base-catalyzed enolization .

  • Cause: N,N-dialkyl amino acids lack the N-H proton required to form stable oxazolones. Instead, they racemize via direct proton abstraction from the alpha-carbon.[1] This is accelerated by strong bases and heat.

  • Fix:

    • Lower the Base Strength: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP, pKa ~7.4).[2] Collidine is strong enough to deprotonate the acid but too sterically hindered to abstract the alpha-proton easily.

    • Strict 0°C Activation: Ensure the base addition happens strictly at 0°C.

Q3: Can I use EDC/NHS coupling for this?

Answer: Not recommended. Carbodiimide (EDC/DCC) couplings are generally too slow for sterically hindered N-methylated amino acids, leading to high levels of N-acylurea side products. Uronium (HATU/HBTU) or Phosphonium (PyBOP) reagents are required to drive this hindered reaction.

Part 4: Visualization (Process Logic)

Diagram 1: Temperature Optimization Workflow

OptimizationStrategy Start Start Synthesis Activation Activation Phase (HATU + Amino Acid) Start->Activation Dissolve in DMF BaseAdd Add Base (Critical Control Point) Activation->BaseAdd Cool to 0°C Coupling Add L-Valinamide BaseAdd->Coupling Stir 5 min @ 0°C WarmUp Ramp to 25°C Coupling->WarmUp Stir 30 min @ 0°C Result Check HPLC WarmUp->Result 16 Hours Result->BaseAdd High Racemization? Switch to Collidine Result->WarmUp Low Yield? Extend Time (Do NOT Heat)

Caption: Workflow for minimizing racemization while maximizing yield. Note the critical 0°C control point during base addition.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Identify Defect Racemization Impurity: D-Leu Isomer Issue->Racemization LowYield Low Yield / Incomplete Issue->LowYield RootCauseRac Base too strong or Temp too high Racemization->RootCauseRac RootCauseYield Steric Hindrance (N-Me + Val) LowYield->RootCauseYield FixRac1 Use Collidine instead of DIPEA RootCauseRac->FixRac1 FixRac2 Maintain 0°C during activation RootCauseRac->FixRac2 FixYield1 Switch to HATU/HOAt RootCauseYield->FixYield1 FixYield2 Double Reaction Time (Do NOT Heat) RootCauseYield->FixYield2

Caption: Decision tree for diagnosing synthesis failures. Red path indicates purity issues; Yellow path indicates kinetic issues.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • Coste, J., et al. (1990). Oxybenzotriazole-free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672.
  • Thsci Product Data. (n.d.). L-valinamide, l-leucyl-n, 3-dimethyl (CAS 178933-95-4).[3] Tetrahedron Scientific. Link

Sources

Technical Support Center: Minimizing Racemization in L-Leucyl-N,3-dimethyl-L-valinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of L-Leucyl-N,3-dimethyl-L-valinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical issue of racemization during this dipeptide synthesis. Maintaining chiral integrity is paramount as the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] Even minor diastereomeric impurities can significantly impact efficacy and lead to off-target effects.[1] This guide offers practical, field-proven insights and protocols to help you achieve high chiral purity in your synthesis.

Understanding the Problem: The Mechanism of Racemization

Racemization in peptide synthesis is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] During peptide bond formation, the carboxylic acid of the N-protected amino acid (in this case, L-Leucine) is activated to facilitate coupling with the amine component (N,3-dimethyl-L-valinamide). This activation is a necessary step but also the primary source of racemization.[2][3]

Two principal mechanisms are at play:

  • Oxazolone Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality.[3][4][5][6] Reprotonation can then occur from either face, resulting in a mixture of L and D isomers.[3] This is considered the most predominant pathway for racemization during peptide synthesis.[3]

  • Direct Enolization (α-Abstraction): A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate.[3][5][7] This planar intermediate can then be reprotonated from either side, leading to racemization.[5]

The following diagram illustrates the critical oxazolone formation pathway, which is a key target for suppression strategies.

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Desired vs. Undesired Product L_Leu N-Protected L-Leucine Activated_Leu Activated L-Leucine (e.g., O-acylisourea) L_Leu->Activated_Leu Coupling Reagent Oxazolone Oxazolone Intermediate (planar, achiral at Cα) Activated_Leu->Oxazolone Intramolecular Cyclization Peptide_L L-L Dipeptide (Desired Product) Activated_Leu->Peptide_L + Valinamide Enolate Enolate (planar) Oxazolone->Enolate + Base - H+ Peptide_D D-L Dipeptide (Racemized Product) Oxazolone->Peptide_D + Valinamide Enolate->Oxazolone + H+ Valinamide N,3-dimethyl-L-valinamide Troubleshooting_Workflow cluster_1 Coupling Reagent & Additives cluster_2 Reaction Conditions cluster_3 Purity Analysis Start High Racemization Detected (>2% D-isomer) Reagent_Check Step 1: Review Coupling Cocktail Start->Reagent_Check Condition_Check Step 2: Evaluate Reaction Conditions Reagent_Check->Condition_Check Q1_1 Using carbodiimide alone? Reagent_Check->Q1_1 Analysis_Check Step 3: Verify Reagent & Product Purity Condition_Check->Analysis_Check Q2_1 Reaction temperature > RT? Condition_Check->Q2_1 End Racemization Minimized Analysis_Check->End Q3_1 Checked starting material purity? Analysis_Check->Q3_1 A1_1 Action: Add HOBt or Oxyma. Q1_1->A1_1 Yes Q1_2 What base is being used? Q1_1->Q1_2 No A1_1->Q1_2 A1_2 Action: Switch from DIPEA to Collidine (TMP) or NMM. Q1_2->A1_2 A2_1 Action: Lower temperature to 0°C. Q2_1->A2_1 Yes Q2_2 Long pre-activation time? Q2_1->Q2_2 No A2_1->Q2_2 A2_2 Action: Minimize pre-activation. Add amine immediately. Q2_2->A2_2 A3_1 Action: Analyze incoming Fmoc-L-Leu-OH for D-isomer contamination. Q3_1->A3_1

Caption: Troubleshooting workflow for racemization.

Data Presentation: Impact of Coupling Reagents

The choice of coupling reagent and additive significantly impacts the level of racemization. While specific data for L-Leucyl-N,3-dimethyl-L-valinamide is proprietary, the following table summarizes well-documented trends for the coupling of sensitive amino acids, which provides a strong directive for experimental design.

Coupling Reagent CombinationBaseTypical % D-Isomer FormationReference
DIC aloneDIPEAHigh (>5%)[1]
DIC / HOBtDIPEAModerate (1-5%)[8]
DIC / HOBtCollidine (TMP)Low (<1%)[9]
DIC / OxymaDIPEAModerate (1-4%)[4]
HATU / HOAtDIPEALow to Moderate (0.5-3%)[1]
HBTU / HOBtCollidine (TMP)Low (<1%)[9]

Note: Values are illustrative and can vary based on the specific amino acids being coupled, solvent, and temperature.

Experimental Protocols

Recommended Protocol for Minimizing Racemization

This protocol is designed as a robust starting point for the synthesis of L-Leucyl-N,3-dimethyl-L-valinamide with minimal racemization.

Materials:

  • N-terminally protected L-Leucine (e.g., Fmoc-L-Leu-OH or Boc-L-Leu-OH)

  • N,3-dimethyl-L-valinamide HCl (or other salt form)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation of Amine Salt: In a reaction vessel, dissolve N,3-dimethyl-L-valinamide HCl (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Neutralization: Add 2,4,6-Collidine (1.1 eq.) to the solution and stir for 10 minutes at room temperature to liberate the free amine.

  • Activation Mixture Preparation (Minimize Pre-activation):

    • In a separate, dry vessel, dissolve N-protected L-Leucine (1.1 eq.) and Oxyma (1.1 eq.) in anhydrous DMF.

    • Cool this mixture to 0°C in an ice bath.

    • Just before adding to the amine, add DIC (1.1 eq.) to the L-Leucine/Oxyma solution. Mix briefly (1-2 minutes). Do not allow this mixture to stand for a prolonged period. [6]4. Coupling Reaction:

    • Immediately add the freshly prepared activation mixture to the neutralized amine solution from step 2.

    • Maintain the reaction temperature at 0°C for the first 30 minutes, then allow it to slowly warm to room temperature.

    • Let the reaction proceed for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a small amount of water.

    • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to isolate the desired dipeptide.

Protocol for Chiral Purity Analysis by HPLC

Determining the extent of racemization is crucial. This is typically achieved by analyzing the final product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. [6][10][11][12] Procedure:

  • Sample Preparation: Prepare a standard solution of your purified L-Leucyl-N,3-dimethyl-L-valinamide in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a suitable chiral column. Pirkle-type, cyclodextrin-based, or crown ether-based columns are common choices for separating peptide diastereomers. [10][11]3. Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of hexane and ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) is a common starting point. The exact ratio must be optimized for your specific compound and column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 214 nm or 220 nm.

  • Analysis:

    • Inject the sample onto the column.

    • The L-L and D-L diastereomers should separate into two distinct peaks.

    • Integrate the peak areas to determine the percentage of the undesired D-L diastereomer. The percentage of racemization is calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (2025). Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • Peptide Coupling Reagents. (n.d.). AAPPTEC.
  • Cleavage routine for chiral analysis of synthetic peptides. (n.d.). RSC Publishing.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). Benchchem.
  • Multi-Dimensional HPLC Analysis of Serine Containing Chiral Dipeptides in Japanese Traditional Amber Rice Vinegar. (n.d.). J-Stage.
  • Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column. (1991). Marcel Dekker, Inc.
  • Epimerisation in Peptide Synthesis. (2023). MDPI.
  • Racemiz
  • Ynamide Coupling Reagents: Origin and Advances. (2024). PubMed.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI.
  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. (1995).
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. (2025). Suzhou Highfine Biotech.
  • Technical Support Center: Ala-Gly-Leu Racemization During Synthesis. (2025). Benchchem.
  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025).
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). PubMed.
  • How to Optimize Peptide Synthesis? (n.d.). Wuxi AppTec.

Sources

Validation & Comparative

NMR spectral analysis of L-Valinamide L-Leucyl-N 3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative NMR Spectral Analysis: L-Valinamide, L-Leucyl-


-Dimethyl vs. Precursors and Analogs
Content Type:  Publish Comparison Guide
Audience:  Researchers, Medicinal Chemists, and QC Analysts.

Executive Summary

This technical guide provides a rigorous comparative analysis of L-Valinamide, L-Leucyl-


-Dimethyl  (hereafter referred to as The Product ), a key peptidomimetic intermediate often utilized for its enhanced lipophilicity and proteolytic stability.

We compare the NMR spectral signature of The Product against its two primary process-related alternatives:

  • The Precursor: L-Leucyl-L-Valinamide (Unmethylated).

  • The Protected Standard:

    
    -Boc-L-Leucyl-L-Valinamide.
    

Key Finding: The critical differentiator is the


-dimethyl singlet (

2.2–2.8 ppm)
and the distinct downfield shift of the Leucine

-proton
due to the deshielding effect of the tertiary amine. This guide details the specific 1H and 13C chemical shift fingerprints required to validate synthesis and assess purity.

Scientific Foundation: The Impact of N-Methylation

N-methylation is a critical modification in drug design, utilized to improve the pharmacokinetic profile of peptide therapeutics.[1][2][3][4] By replacing hydrogen bond donors with methyl groups, researchers enhance membrane permeability and metabolic stability.[5]

  • Conformational Locking: Unlike standard peptides,

    
    -dimethylated termini induce specific steric constraints, often locking the N-terminal residue into a specific conformation that can be detected via NOESY experiments.
    
  • Solubility Profile: The removal of the N-terminal NH

    
     protons significantly alters solubility, necessitating the use of DMSO-d
    
    
    
    for comprehensive spectral analysis to prevent aggregation-induced line broadening.

Comparative Spectral Analysis

The following data compares The Product against its critical alternatives. All data assumes a solvent of DMSO-d


  at 298 K, referenced to TMS (0.00 ppm).
Table 1: Diagnostic 1H NMR Chemical Shift Comparison ( ppm)
Structural FeatureThe Product (

-Dimethyl-Leu-Val-NH

)
Alternative 1 (Precursor: Leu-Val-NH

)
Alternative 2 (Protected: Boc-Leu-Val-NH

)
Differentiation Logic
N-Terminus 2.25 – 2.80 (s, 6H) (Strong Singlet)~3.5 – 4.5 (br s, 2H) (Broad, exchangeable)1.39 (s, 9H) (Boc t-butyl group)Primary Diagnostic: The sharp 6H singlet confirms dimethylation.
Leu

-CH
3.20 – 3.40 (dd) 3.80 – 4.10 (m)3.90 – 4.10 (m)The tertiary amine shields the

-proton, shifting it upfield compared to the carbamate/amine.
Val Amide NH 7.80 – 8.20 (d) 8.00 – 8.30 (d)7.60 – 7.90 (d)H-bonding strength varies; Boc protection often shields the adjacent amide NH.
Val C-Term NH

7.00 – 7.50 (br, 2H) 7.10 – 7.60 (br, 2H)7.00 – 7.40 (br, 2H)Diagnostic for the amide terminus (Val-NH

); confirms the C-terminus is intact.
Leu Side Chain 0.85 – 0.95 (d, 6H)0.85 – 0.95 (d, 6H)0.85 – 0.95 (d, 6H)Non-diagnostic; these signals overlap in all three species.
Table 2: 13C NMR Shift Key Markers ( ppm)
Carbon TypeThe Product Alternative 1 Alternative 2
N-Me Carbons 40.0 – 42.0 AbsentAbsent
Boc Methyls AbsentAbsent28.3
Boc Quaternary AbsentAbsent78.0 – 80.0
Leu Carbonyl 170.0 – 172.0 168.0 – 170.0171.0 – 173.0

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating checks.

Reagents & Equipment
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v). Why? DMSO disrupts intermolecular H-bonds, sharpening amide signals.
    
  • Concentration: 5–10 mg of peptide in 0.6 mL solvent.

  • Instrument: 400 MHz minimum (600 MHz recommended for resolution of Leu/Val side chains).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of solid in 0.6 mL DMSO-d

      
      .
      
    • Self-Validation: Shake vigorously. If solution is cloudy, sonicate for 30s. Cloudiness indicates potential salt formation or impurities.

  • 1H Acquisition (1D):

    • Pulse Program: zg30 (30° pulse angle).

    • Scans: 16–32.

    • Relaxation Delay (D1): 1.5s (Ensure integration accuracy for the N-Me singlet).

  • Water Suppression (Optional but Recommended):

    • If the water peak at 3.33 ppm obscures the Leu

      
      -proton, use excitation sculpting (zgesgp) or presaturation.
      
  • 2D Validation (COSY & HSQC):

    • Run COSY to trace the spin system:

      
      .
      
    • Run HSQC to confirm the carbon attached to the N-Me singlet is aliphatic (~41 ppm).

Visualization of Analytical Logic

Diagram 1: Spectral Identification Logic Flow

This decision tree guides the analyst through the raw data to identify the specific intermediate.

SpectralID Start Analyze 1H NMR Spectrum (DMSO-d6) CheckRegion1 Check 2.2 - 2.8 ppm Region Start->CheckRegion1 SingletPresent Strong Singlet (6H) Present? CheckRegion1->SingletPresent ProductPath Product Candidate: N,N-Dimethyl-Leu-Val-NH2 SingletPresent->ProductPath Yes CheckRegion2 Check 1.3 - 1.5 ppm Region SingletPresent->CheckRegion2 No Validation Validation: Check Val-NH Doublet (7.8 - 8.2 ppm) ProductPath->Validation BocSignal Strong Singlet (9H) Present? CheckRegion2->BocSignal Precursor Identify: Precursor (Leu-Val-NH2) BocSignal->Precursor No Protected Identify: Protected Standard (Boc-Leu-Val-NH2) BocSignal->Protected Yes

Caption: Logic flow for distinguishing the target product from precursors using key 1H NMR diagnostic regions.

Diagram 2: Conformational Analysis Workflow

This diagram illustrates the causality between molecular structure and the selected NMR experiments.

Conformation Molecule Target Molecule (N,N-Dimethyl-Leu-Val-NH2) Feature1 N-Methyl Groups (Steric Bulk) Molecule->Feature1 Feature2 Amide Proton (Val-NH) Molecule->Feature2 Exp1 NOESY Experiment Feature1->Exp1 Defines Conformation Exp2 Temp. Coeff. Experiment Feature2->Exp2 Defines Stability Result1 Spatial Proximity: N-Me to Leu-alpha H Exp1->Result1 Result2 H-Bonding Status: Intramolecular vs Solvent Exp2->Result2

Caption: Experimental workflow linking structural features to specific NMR techniques for conformational validation.

Critical Note on Nomenclature & Stereochemistry

The term "L-Valinamide L-Leucyl-N 3-Dimethyl" in the topic request is non-standard.

  • Interpretation Used: This guide assumes

    
    -Dimethyl-L-Leucyl-L-Valinamide  (N-terminal dimethylation). This is the most common medicinal chemistry derivative.
    
  • Alternative Interpretation (

    
    -Methyl Backbone):  If the user refers to methylation of the amide nitrogen between Leu and Val (
    
    
    
    -Me-Val), the NMR spectrum will show rotamers (cis/trans isomers) in a ratio often ranging from 3:1 to 5:1. This would be visible as "double peaks" for the amide signals.
    • Action: If your spectrum shows split peaks that do not coalesce upon heating to 50°C, suspect backbone methylation or racemization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard reference for chemical shifts of amines and amides).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide sequential assignment and NOE analysis).

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link] (Authoritative source on the spectral and conformational effects of N-methylation).

  • Schoenleber, R. O., et al. (2002). NMR conformational analysis of antide, a potent antagonist of the gonadotropin releasing hormone. PubMed. [Link] (Reference for DMSO-d6 usage in hydrophobic peptide analysis).

Sources

A Comparative Guide to the Structural Confirmation of L-Valinamide L-Leucyl-N 3-Dimethyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural confirmation of the dipeptide derivative, L-Valinamide L-Leucyl-N 3-Dimethyl. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to offer a comprehensive analysis grounded in experimental data and established scientific principles. We will explore the unparalleled capabilities of single-crystal X-ray diffraction and contrast its performance with powerful alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Elucidation

In pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physicochemical properties, and ultimately, the safety and efficacy of a therapeutic agent. For a novel dipeptide derivative like L-Valinamide L-Leucyl-N 3-Dimethyl, an unambiguous structural confirmation is not merely a characterization step but a foundational pillar for all subsequent research and development. This guide will dissect the methodologies available for achieving this critical objective.

Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2] This powerful technique provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[3]

The Principle of X-ray Diffraction

Crystalline materials are characterized by a highly ordered, repeating arrangement of molecules forming a crystal lattice.[1] When a focused beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[3][4] This diffraction occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[3][4] By analyzing the intensities and positions of the diffracted X-ray beams, a complete three-dimensional model of the molecule can be constructed.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized peptide to a refined crystal structure is a multi-step process that demands precision and expertise.[5]

XRD_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Purification Peptide Synthesis & Purification (>95%) Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Identify initial hits Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Grow single crystals Mounting Crystal Mounting & Centering Harvesting->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing & Scaling Data_Collection->Processing Phasing Phase Determination Processing->Phasing Building Model Building Phasing->Building Refinement Structure Refinement & Validation Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure (CIF file)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol for Crystallization of L-Valinamide L-Leucyl-N 3-Dimethyl
  • Peptide Purity: Begin with highly purified L-Valinamide L-Leucyl-N 3-Dimethyl (>95% purity as determined by HPLC and Mass Spectrometry) to avoid interference from impurities during crystallization.

  • Solvent Screening: Dissolve the peptide in a minimal amount of a suitable solvent. Given its peptidic nature, initial trials should include solvents such as water, short-chain alcohols (methanol, ethanol), or acetonitrile.

  • Crystallization Method - Vapor Diffusion:

    • Sitting Drop: Pipette 1 µL of the peptide solution and 1 µL of a reservoir solution onto a sitting drop post in a crystallization plate. The reservoir solution will typically contain a precipitant (e.g., polyethylene glycol), a buffer, and a salt.

    • Hanging Drop: Pipette 1 µL of the peptide solution and 1 µL of a reservoir solution onto a siliconized glass coverslip. Invert the coverslip over the well of a crystallization plate containing 500 µL of the reservoir solution.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

  • Monitoring: Regularly monitor the drops under a microscope for the formation of crystals. This can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable single crystals have grown, carefully harvest them using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures.

  • Flash Cooling: Plunge the crystal into liquid nitrogen to flash-cool it.

Alternative and Complementary Techniques

While SCXRD provides the ultimate structural proof, other techniques offer valuable and often more readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution.[6][7] For peptides, NMR can be used to determine the primary sequence, secondary structure, and three-dimensional conformation.[8][9]

Causality in NMR: The choice of NMR experiments is dictated by the need to establish through-bond and through-space correlations between atoms. 2D experiments like COSY and TOCSY reveal scalar couplings between protons, helping to identify amino acid spin systems.[8] NOESY experiments, on the other hand, reveal through-space dipolar couplings, providing distance restraints that are crucial for determining the 3D structure.[9]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Prep Dissolve Peptide in Deuterated Solvent OneD_NMR 1D NMR (1H, 13C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC) OneD_NMR->TwoD_NMR Assignment Resonance Assignment Restraints Generate Distance & Dihedral Angle Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Refinement Structure Refinement & Validation Calculation->Refinement Solution_Structure Solution_Structure Refinement->Solution_Structure Ensemble of Solution Structures

Sources

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